3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
Description
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Properties
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFKGJGJYKZNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599774 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129931-47-1 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
CAS Number: 129931-47-1
This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a substituted aromatic nitrile containing chlorine, fluorine, and a trifluoromethyl group. These functional groups impart unique chemical properties that make it a valuable building block in organic synthesis. While specific experimental data for this compound is not widely published, the following table summarizes its known properties and includes estimated values based on the closely related compound, 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS: 149793-69-1).
| Property | Value | Source |
| CAS Number | 129931-47-1 | [1] |
| Molecular Formula | C₈H₂ClF₄N | |
| Molecular Weight | 223.56 g/mol | [1] |
| Purity | ≥97% | [1] |
| Appearance | Likely a solid or liquid | - |
| Density | ~1.4 g/cm³ (estimated) | [2] |
| Boiling Point | ~180 °C at 760 mmHg (estimated) | [2] |
| Flash Point | ~66 °C (estimated) | [2] |
| Refractive Index | ~1.444 (estimated) | [2] |
| Vapor Pressure | ~0.9 mmHg at 25°C (estimated) | [2] |
Spectral Data
-
¹H NMR: The spectrum would likely show signals in the aromatic region, with coupling patterns influenced by the fluorine and chlorine substituents.
-
¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the nitrile carbon, and the carbon of the trifluoromethyl group. The carbon attached to the fluorine would show a characteristic large coupling constant (¹J C-F).
-
¹⁹F NMR: A singlet corresponding to the CF₃ group and another signal for the aromatic fluorine atom would be expected.
-
FT-IR: Characteristic absorption bands would be observed for the C≡N stretch (around 2230 cm⁻¹), C-F bonds, C-Cl bonds, and aromatic C-H and C=C bonds.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z 223, with a characteristic isotopic pattern for the presence of one chlorine atom. Fragmentation would likely involve the loss of HCN, Cl, and CF₃ groups.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not published, a common method for the synthesis of substituted benzonitriles is the Sandmeyer reaction, starting from a corresponding aniline. An alternative approach is the cyanation of an aryl halide.
General Synthesis via Sandmeyer Reaction
This protocol is a generalized procedure based on the well-established Sandmeyer reaction for the synthesis of aryl nitriles.
Step 1: Diazotization of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
-
Dissolve 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline in a suitable acidic solution (e.g., a mixture of hydrochloric acid and water) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., aqueous sodium or potassium cyanide).
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.
Logical Relationships and Workflows
The following diagram illustrates a generalized workflow for the synthesis of a substituted benzonitrile, such as this compound, via the Sandmeyer reaction.
Applications in Drug Development and Research
This compound is a valuable building block in medicinal chemistry and agrochemical research. The presence of multiple halogen substituents and a trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The trifluoromethyl group, in particular, is known to enhance metabolic stability and membrane permeability.
This compound serves as a key intermediate for the synthesis of more complex molecules with potential biological activity. Its utility lies in the ability to introduce a substituted phenyl ring into a larger molecular scaffold, which is a common feature in many drug candidates.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on data for similar halogenated and trifluoromethyl-containing aromatic compounds, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Technical Guide: Physicochemical Properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physical and chemical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile. Due to the limited availability of specific experimental data in publicly accessible literature, this document also furnishes detailed, standardized experimental protocols for the determination of key physical properties.
Core Properties
This compound is a fluorinated aromatic nitrile, a class of compounds with applications in the synthesis of pharmaceuticals and agrochemicals. Its specific biological and chemical activities are an area of ongoing research.
Structure:
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 129931-47-1 | [1][2][3] |
| Molecular Formula | C₈H₂ClF₄N | [4][5] |
| Molecular Weight | 223.56 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or white powder | [6] |
| Purity | ≥97% | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols
The following sections detail standardized laboratory procedures for determining the primary physical properties of organic compounds like this compound.
Melting Point Determination (for solids)
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point apparatus).
-
Heating: The apparatus is heated slowly and steadily, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the substance.
Boiling Point Determination (for liquids)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Micro Boiling Point Determination
-
Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, with the liquid sample level with the thermometer bulb. The assembly is then heated in a suitable heating bath (e.g., oil bath or a heating block).
-
Heating: The sample is heated gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Observation: The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination (for liquids)
Density is the mass of a substance per unit volume.
Methodology: Pycnometer Method
-
Measurement of Empty Pycnometer Mass: A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately on an analytical balance.
-
Measurement of Pycnometer with Sample Mass: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The exterior is carefully dried, and the filled pycnometer is weighed again.
-
Volume Determination: The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water at a specific temperature) and weighing it. The volume can be calculated from the mass and density of the reference liquid.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.
Solubility Determination
Solubility provides insights into the polarity and potential intermolecular interactions of a compound.
Methodology: Qualitative Solubility Test
-
Sample Preparation: A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to the test tube.
-
Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Observation: The mixture is observed to determine if the solute has completely dissolved. If it has, the compound is considered soluble under those conditions. If not, it is classified as insoluble or partially soluble. This can be performed with a range of polar and non-polar solvents to create a solubility profile.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for characterizing the physical properties of a novel chemical compound.
Caption: Logical workflow for the determination of physical properties of a chemical compound.
References
- 1. This compound [cymitquimica.com]
- 2. 129931-47-1|this compound|BLD Pharm [bldpharm.com]
- 3. WO2025168423A1 - Piperidinylphenylcarbonitrile derivatives as inhibitors of glutaminyl-peptide cyclotransferase and glutaminyl-peptide cyclotransferase like protein - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. This compound|CAS 129931-47-1|TCIJT|製品詳細 [tci-chemical-trading.com]
- 6. This compound, CasNo.129931-47-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile, a fluorinated aromatic compound of interest to researchers in medicinal chemistry and drug discovery.
Chemical Identity and Physical Properties
This compound is a substituted benzonitrile featuring chlorine, fluorine, and a trifluoromethyl group. These functionalities impart unique electronic and steric properties that make it a valuable building block in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 129931-47-1[1] |
| Molecular Formula | C₈H₂ClF₄N |
| Molecular Weight | 223.56 g/mol [1] |
| IUPAC Name | This compound |
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Appearance | White to off-white powder or solid[2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely published. The following tables provide expected spectral characteristics based on the functional groups present in the molecule.
Table 3: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 7.8 - 8.2 | m | - | 2 aromatic protons |
Table 4: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 115 - 120 | -CN |
| ~ 120 - 140 | Aromatic carbons |
| ~ 123 (q) | -CF₃ |
Table 5: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ -60 to -70 | -CF₃ |
| ~ -100 to -130 | Ar-F |
Table 6: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 2230 - 2210 | C≡N stretch |
| ~ 1600 - 1450 | C=C aromatic stretch |
| ~ 1350 - 1150 | C-F stretch (trifluoromethyl) |
| ~ 1100 - 1000 | C-F stretch (aromatic) |
| ~ 800 - 600 | C-Cl stretch |
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 223 and 225 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely involve the loss of the trifluoromethyl group, chlorine, and the cyano group.
Synthesis
Proposed Experimental Protocol: Sandmeyer Reaction
-
Diazotization of the Amine:
-
Dissolve 3-chloro-2-fluoro-5-(trifluoromethyl)aniline in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled amine solution while maintaining the temperature below 5 °C. This will form the corresponding diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
The reaction mixture is then typically warmed to room temperature and may require heating to facilitate the substitution of the diazonium group with the nitrile group.
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Applications in Drug Discovery
While specific biological activities or drug development projects involving this compound are not documented in the public domain, its structural motifs are highly relevant in medicinal chemistry. Fluorinated benzonitriles are common intermediates in the synthesis of a wide range of biologically active molecules.
The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of a drug candidate. The nitrile group is a versatile functional handle that can be converted into other functionalities or participate in key binding interactions with biological targets. The chloro and fluoro substituents provide additional points for modifying the electronic properties and for potential vector interactions within a binding pocket.
This compound could serve as a key building block for the synthesis of inhibitors for various enzymes or ligands for receptors implicated in a range of diseases.
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Toxicity: The toxicological properties have not been fully investigated. Similar compounds are often harmful if swallowed, in contact with skin, or if inhaled.
It is crucial to treat this compound as potentially hazardous and to handle it with the utmost care.
Conclusion
This compound is a chemical compound with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceutical agents. While detailed experimental data on its properties and synthesis are currently limited in the public domain, its structural features suggest it is a valuable intermediate for creating diverse and complex molecules. Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel therapeutic agents. Researchers working with this compound should proceed with caution due to the lack of comprehensive safety data.
References
In-Depth Technical Guide: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile compound. Its structural features, including the presence of electron-withdrawing trifluoromethyl and nitrile groups, as well as halogen substituents, make it a valuable and reactive intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, analytical methodologies, and its significant role as a building block in the development of novel therapeutics, particularly in the field of oncology.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| Molecular Weight | 223.56 g/mol [1] |
| CAS Number | 129931-47-1[1] |
| Molecular Formula | C₈H₂ClF₄N |
| Purity | Typically ≥97% |
| Appearance | White to off-white crystalline solid or powder |
| Solubility | Soluble in common organic solvents such as methanol, acetonitrile, and dichloromethane |
Synthesis and Experimental Protocols
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of structurally related benzonitriles. A common approach involves the cyanation of an appropriately substituted bromobenzene derivative.
Proposed Synthetic Protocol: Sandmeyer Reaction
A potential synthetic route could start from 2-chloro-1-fluoro-4-(trifluoromethyl)benzene, proceeding through a formylation or acylation, followed by oximation and dehydration, or more directly from a corresponding aniline via a Sandmeyer reaction. Below is a hypothetical protocol for a Sandmeyer reaction, a widely used method for introducing a nitrile group onto an aromatic ring.
Materials:
-
3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Toluene
-
Diatomaceous earth
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline in a solution of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water and toluene. Cool this mixture to 0 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove solid byproducts.
-
Separate the organic layer and wash it sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial method for assessing the purity of the final product and for monitoring the progress of the synthesis reaction.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid added to both to improve peak shape) is a common starting point. For example, a gradient from 40:60 to 90:10 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzonitrile chromophore absorbs, typically around 254 nm or 272 nm.[2]
-
Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their relative positions.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (Cl, F, CF₃, CN).
-
¹⁹F NMR: The fluorine NMR will show two signals: one for the single fluorine atom attached to the ring and another for the trifluoromethyl group.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis.
Application in Drug Discovery: A Building Block for QPCTL Inhibitors
This compound serves as a key intermediate in the synthesis of inhibitors targeting Glutaminyl-peptide cyclotransferase (QPCT) and its isoenzyme, Glutaminyl-peptide cyclotransferase-like protein (QPCTL).[3][4] These enzymes are implicated in various pathological conditions, including cancer and neurodegenerative diseases.[5][6]
In oncology, QPCTL has emerged as a promising therapeutic target. It catalyzes the pyroglutamylation of the N-terminus of CD47, a protein expressed on the surface of cancer cells.[3][4] This modification is crucial for the interaction of CD47 with SIRPα on macrophages, which acts as a "don't eat me" signal, allowing cancer cells to evade the immune system.[3][7] By inhibiting QPCTL, the CD47-SIRPα interaction can be disrupted, thereby promoting the phagocytosis of tumor cells by macrophages.[3]
CD47-SIRPα Signaling Pathway in Cancer
The following diagram illustrates the role of QPCTL in the CD47-SIRPα signaling pathway and the mechanism of action for QPCTL inhibitors.
Caption: Role of QPCTL in the CD47-SIRPα "don't eat me" signaling pathway and its inhibition.
Drug Discovery and Development Workflow
The use of this compound as a starting material is an early step in a long and complex drug discovery process. The following workflow outlines the key stages in developing a QPCTL inhibitor.
Caption: A generalized workflow for the discovery and development of a QPCTL inhibitor.
Conclusion
This compound is a chemical intermediate of significant interest to the pharmaceutical and life sciences industries. Its molecular weight is 223.56 g/mol .[1] The unique combination of functional groups on its aromatic ring provides a versatile platform for the synthesis of more complex molecules. Of particular importance is its application as a precursor for the development of potent and selective inhibitors of QPCTL, a novel and promising target for cancer immunotherapy. The information and protocols provided in this guide are intended to support researchers in the synthesis, characterization, and application of this valuable compound in their drug discovery and development endeavors.
References
- 1. This compound [cymitquimica.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting QPCTL: An Emerging Therapeutic Opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Glutaminyl-peptide cyclotransferase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Role of glutaminyl-peptide cyclo-transferase-like protein (QPCTL) in cancer: From molecular mechanisms to immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]
Navigating the Safety Profile of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety information for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile (CAS No. 129931-47-1). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document synthesizes known information and presents a comparative analysis of structurally related chemicals to infer potential hazards and guide safe handling practices. It is imperative to note that this guide is intended for informational purposes and should not supplant a compound-specific SDS.
Executive Summary
This compound is a substituted benzonitrile with potential applications as a chemical intermediate in various industries, including pharmaceuticals[1]. While a comprehensive toxicological profile for this exact compound is not publicly available, an analysis of its functional groups and data from analogous structures suggests that it should be handled with caution. Key concerns include potential toxicity if swallowed, in contact with skin, or inhaled, as well as the possibility of skin and eye irritation. This guide outlines general safety precautions, personal protective equipment (PPE) recommendations, and emergency procedures.
Compound Identification and Properties
A summary of the available physical and chemical properties for this compound and its related compounds is presented below. The lack of extensive experimental data for the target compound necessitates a cautious approach, treating it as a potentially hazardous substance.
| Property | This compound | 3-Fluoro-5-(trifluoromethyl)benzonitrile | 2-Chloro-5-(trifluoromethyl)benzonitrile |
| CAS Number | 129931-47-1[2][3] | 149793-69-1 | 328-87-0 |
| Molecular Formula | C8H3ClF3N | C8H3F4N | C8H3ClF3N |
| Molecular Weight | 223.56 g/mol [3] | 189.11 g/mol | 205.56 g/mol |
| Appearance | Not specified | Light yellow liquid | White to off-white crystalline powder |
| Purity | 97%[3] | Not specified | Not specified |
Hazard Identification and Classification
A definitive GHS classification for this compound is not available. However, based on the classifications of structurally similar benzonitrile derivatives, the following potential hazards should be considered:
-
Acute Toxicity (Oral, Dermal, Inhalation): Benzonitrile and its derivatives are often toxic if ingested, absorbed through the skin, or inhaled[4][5].
-
Skin Corrosion/Irritation: Many substituted benzonitriles are known to cause skin irritation[5].
-
Serious Eye Damage/Eye Irritation: Direct contact with the eyes is likely to cause irritation[5].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[5].
The following diagram illustrates the standard hazard communication workflow.
Caption: Standard workflow for hazard communication from manufacturer to end user.
Safe Handling and Storage
Given the potential hazards, stringent safety protocols should be implemented when handling this compound.
| Precaution | Details |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat. |
| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
The logical relationship for determining necessary personal protective equipment is outlined below.
Caption: Decision tree for selecting appropriate personal protective equipment.
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols for Toxicity Testing
While specific experimental data for this compound is not available, the following are general, standardized protocols for assessing the toxicity of chemical substances, as outlined by regulatory bodies. These methods are essential for generating the data required for a comprehensive SDS.
Acute Oral Toxicity Testing (Rodent)
This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.
-
Test Animals: Typically, young adult rats of a single strain are used.
-
Dosage: At least three dose levels are used, with the aim of identifying a dose that causes mortality in some animals, a dose that causes no mortality, and a dose that causes 100% mortality.
-
Administration: The test substance is administered by gavage in a single dose.
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.
-
Data Analysis: The LD50 is calculated using statistical methods.
Acute Dermal Toxicity Testing
This protocol assesses the toxicity of a substance upon contact with the skin.
-
Test Animals: Rats, rabbits, or guinea pigs are commonly used.
-
Application: The substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.
-
Observation: Animals are observed for signs of toxicity and skin irritation for at least 14 days.
-
Endpoint: The dermal LD50 is determined.
Acute Inhalation Toxicity Testing
This method evaluates the toxicity of a substance when inhaled.
-
Test Animals: Typically rats are used.
-
Exposure: Animals are exposed to the substance (as a gas, vapor, or aerosol) in a whole-body or nose-only inhalation chamber for a set period (usually 4 hours).
-
Concentrations: A range of concentrations is tested to determine the median lethal concentration (LC50).
-
Observation: Post-exposure, animals are observed for at least 14 days.
The general workflow for conducting a toxicological study is depicted below.
Caption: A generalized workflow for a standard toxicology study.
Conclusion and Recommendations
The absence of a comprehensive Safety Data Sheet for this compound (CAS No. 129931-47-1) necessitates a highly cautious approach to its handling and use. Researchers, scientists, and drug development professionals should treat this compound as potentially hazardous, with risks of acute toxicity and irritation. All handling should be performed in a controlled laboratory environment with appropriate personal protective equipment. It is strongly recommended that users seek to obtain a compound-specific SDS from the supplier. In its absence, the information provided in this guide, including the comparative data from related compounds and general safety protocols, should be used to inform risk assessments and safe laboratory practices.
References
- 1. WO2025168423A1 - Piperidinylphenylcarbonitrile derivatives as inhibitors of glutaminyl-peptide cyclotransferase and glutaminyl-peptide cyclotransferase like protein - Google Patents [patents.google.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 129931-47-1 Name: [xixisys.com]
- 3. This compound [cymitquimica.com]
- 4. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sfdr-cisd.tx.newlook.safeschoolssds.com [sfdr-cisd.tx.newlook.safeschoolssds.com]
Spectral Data Analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectral characterization of the novel compound 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile (CAS Number: 129931-47-1). Due to the compound's recent emergence and specialized nature, comprehensive, publicly available spectral datasets (NMR, IR, MS) are not readily accessible in common chemical databases. Commercial suppliers such as BLDpharm, CymitQuimica, and Sigma-Aldrich confirm the availability of this compound and may hold proprietary spectral data.[1][2][3] This document outlines the expected spectral features based on the compound's structure and provides standardized methodologies for acquiring the necessary data.
Predicted Spectral Characteristics
A thorough analysis of the molecular structure of this compound allows for the prediction of its key spectral characteristics. These predictions are foundational for researchers aiming to verify the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two aromatic protons. Due to the substitution pattern, these protons will appear as doublets or doublet of doublets, with coupling constants influenced by the adjacent fluorine and other substituents. The chemical shifts will be in the downfield aromatic region.
¹³C NMR: The carbon NMR spectrum will be more complex. It should display signals for the eight distinct carbon atoms in the molecule. The carbon attached to the nitrile group will have a characteristic chemical shift around 115-120 ppm. The carbons bonded to fluorine and the trifluoromethyl group will exhibit splitting due to C-F coupling.
¹⁹F NMR: The fluorine NMR will be crucial for confirming the fluorine-containing moieties. Two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl (CF₃) group. The chemical shifts and coupling patterns will provide definitive structural information.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands. A sharp, strong peak around 2230 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ will show absorptions corresponding to the aromatic C=C stretching. Strong bands in the 1100-1350 cm⁻¹ region will be characteristic of the C-F stretching vibrations of the trifluoromethyl group and the aryl-fluorine bond. The C-Cl bond will exhibit a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of C₈H₂ClF₄N (223.56 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M⁺ peak. Common fragmentation pathways may include the loss of the nitrile group (-CN), chlorine (-Cl), or trifluoromethyl group (-CF₃).
Experimental Protocols for Spectral Data Acquisition
To obtain reliable and reproducible spectral data, standardized experimental protocols are essential.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for each carbon. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
¹⁹F NMR Acquisition: Acquire the spectrum with a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. A suitable reference standard, such as CFCl₃, should be used.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid sample, a thin film between two salt plates (e.g., NaCl or KBr) is appropriate.
-
Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (for ATR) or the pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Direct infusion via a syringe pump into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can also be used.
-
Instrumentation: A mass spectrometer capable of electron ionization (EI) for GC-MS or ESI/APCI for liquid introduction. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide accurate mass measurements to confirm the elemental composition.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For fragmentation analysis, tandem mass spectrometry (MS/MS) experiments can be performed.
Data Presentation
While specific quantitative data is not publicly available, the following tables provide a template for how the spectral data for this compound should be structured for clear comparison and analysis.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| (Predicted Value) | (e.g., d, dd) | (Predicted Value) | Aromatic H |
| (Predicted Value) | (e.g., d, dd) | (Predicted Value) | Aromatic H |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| (Predicted Value) | C-CN |
| (Predicted Value) | C-Cl |
| (Predicted Value) | C-F |
| (Predicted Value) | C-CF₃ |
| (Predicted Value) | Aromatic C-H |
| (Predicted Value) | Aromatic C-H |
| (Predicted Value) | C (Quaternary) |
| (Predicted Value) | CN |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| (Predicted Value) | (e.g., s, d) | (Predicted Value) | Ar-F |
| (Predicted Value) | (e.g., s) | - | -CF₃ |
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2230 | Strong, Sharp | C≡N Stretch |
| >3000 | Medium | Aromatic C-H Stretch |
| 1400-1600 | Medium-Strong | Aromatic C=C Stretch |
| 1100-1350 | Strong | C-F Stretch |
| 600-800 | Medium | C-Cl Stretch |
Table 5: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| (Predicted MW) | (Predicted Value) | [M]⁺ |
| (Predicted MW+2) | (Predicted Value) | [M+2]⁺ |
| (Fragment m/z) | (Predicted Value) | (Fragment Identity) |
Workflow for Spectral Analysis
The logical flow for the complete spectral characterization of this compound is outlined in the following diagram.
Caption: Workflow for the spectral analysis of a chemical compound.
Conclusion
While a complete, publicly available dataset for this compound is currently unavailable, this guide provides a robust framework for its spectral characterization. The predicted spectral features and detailed experimental protocols will aid researchers in the successful identification and analysis of this compound, facilitating its application in pharmaceutical and materials science research. Researchers are encouraged to contact commercial suppliers for specific spectral data or to perform the analyses as outlined.
References
An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile: Physicochemical Properties and Solubility Determination
For distribution among: Researchers, scientists, and drug development professionals.
This technical guide provides a consolidated overview of the known physicochemical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile. Due to the limited availability of specific experimental solubility data in publicly accessible literature, this document also furnishes a detailed, generalized experimental protocol for determining the solubility of sparingly soluble compounds. This protocol is intended to serve as a practical methodology for researchers in a laboratory setting. Furthermore, a logical workflow for the application of solubility data in early-phase drug discovery is presented.
Physicochemical Properties
While quantitative solubility data remains elusive in the literature, a summary of the key physicochemical properties of this compound has been compiled from various chemical supplier databases. These properties are fundamental to understanding the compound's behavior in different environments and are crucial for designing and interpreting solubility experiments.
| Property | Value | Source |
| CAS Number | 129931-47-1 | CymitQuimica[1] |
| Molecular Formula | C₈H₂ClF₄N | Calculated |
| Molecular Weight | 223.56 g/mol | CymitQuimica[1] |
| Purity | Typically ≥97% | CymitQuimica[1] |
Note: The appearance of related but structurally different compounds in search results, such as 3-Chloro-5-(trifluoromethyl)benzonitrile and 3-Fluoro-5-(trifluoromethyl)benzonitrile, underscores the importance of verifying the specific isomer in any experimental work.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the equilibrium solubility of a compound like this compound in various solvents. This method is based on the widely used shake-flask technique.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations expected for the solubility measurement.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is necessary to ensure that equilibrium is reached at saturation.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker bath.
-
Agitate the samples at a constant speed and temperature for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.
-
-
Analysis:
-
Analyze the calibration standards and the prepared samples using a validated analytical method, such as HPLC.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted samples by interpolating their analytical signals on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in the original solvent by taking into account the dilution factor used during sample preparation.
-
Safety Precautions:
-
Always handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Logical Workflow for Solubility in Drug Discovery
The determination of solubility is a critical step in the early stages of drug discovery. The following diagram illustrates a typical workflow for how solubility data for a compound like this compound would be generated and utilized.
Caption: A logical workflow for the determination and application of solubility data in drug discovery.
References
The Reactivity Profile of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile group, a trifluoromethyl moiety, and two distinct halogen atoms, imparts a rich and versatile reactivity profile. This guide provides a comprehensive overview of the core reactivity of this molecule, including nucleophilic aromatic substitution, reduction of the nitrile group, and cross-coupling reactions, supported by plausible experimental protocols and expected outcomes based on analogous systems.
Core Reactivity Principles
The reactivity of this compound is primarily dictated by the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) and nitrile (-CN) groups. These groups deactivate the aromatic ring towards electrophilic attack and strongly activate it for nucleophilic aromatic substitution (SₙAr). The presence of two potential leaving groups, chloride and fluoride, introduces a regioselectivity aspect to its SₙAr reactions.
A logical workflow for exploring the reactivity of this compound is outlined below.
Caption: Reactivity workflow of this compound.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic attack. The relative reactivity of the C-Cl versus the C-F bond in SₙAr reactions is a key consideration. Generally, the C-F bond is more polarized and can be more readily attacked by nucleophiles, but the better leaving group ability of chloride can also influence the outcome. The strong electron-withdrawing groups ortho and para to the halogens activate these positions for substitution.
General Reaction Pathway:
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
| Nucleophile | Leaving Group | Plausible Conditions | Expected Product |
| Amine (e.g., NH₃, RNH₂, R₂NH) | F or Cl | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMSO, DMF), Elevated Temperature | 3-Amino- or 2-Amino- substituted benzonitrile |
| Alkoxide (e.g., NaOMe, NaOEt) | F or Cl | Solvent (e.g., corresponding alcohol, THF), Room Temp. to Reflux | 3-Alkoxy- or 2-Alkoxy- substituted benzonitrile |
| Thiolate (e.g., NaSMe, NaSPh) | F or Cl | Solvent (e.g., DMF, DMSO), Room Temperature | 3-Thioether- or 2-Thioether- substituted benzonitrile |
Experimental Protocol: SₙAr with an Amine (Hypothetical)
-
Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous DMSO (5 mL) in a sealed tube is added the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Reaction Execution: The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the corresponding amino-substituted benzonitrile.
Reduction of the Nitrile Group
The nitrile functionality can be readily reduced to a primary amine, providing a valuable synthetic handle for further derivatization.
| Reagent | Plausible Conditions | Expected Product |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous solvent (e.g., THF, Et₂O), 0 °C to Room Temperature | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine |
| Sodium borohydride (NaBH₄) / CoCl₂ | Solvent (e.g., Methanol, Ethanol), Room Temperature | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine |
| Catalytic Hydrogenation (H₂) | Catalyst (e.g., Raney Ni, Pd/C), Solvent (e.g., Methanol, Ethanol), H₂ pressure | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine |
Experimental Protocol: Reduction with LiAlH₄ (Hypothetical)
-
Reaction Setup: A solution of this compound (1.0 mmol) in anhydrous THF (10 mL) is added dropwise to a stirred suspension of LiAlH₄ (1.5 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere.
-
Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
Work-up: The reaction is carefully quenched by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. The resulting precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by distillation or column chromatography to yield 3-chloro-2-fluoro-5-(trifluoromethyl)benzylamine.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under acidic or basic conditions.
| Conditions | Intermediate Product | Final Product |
| Conc. H₂SO₄, H₂O, heat | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid |
| NaOH (aq), heat | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide | Sodium 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate |
Experimental Protocol: Acidic Hydrolysis to Carboxylic Acid (Hypothetical)
-
Reaction Setup: this compound (1.0 mmol) is added to a mixture of concentrated sulfuric acid (5 mL) and water (1 mL).
-
Reaction Execution: The mixture is heated to reflux for 12-24 hours.
-
Work-up: After cooling, the reaction mixture is carefully poured onto ice. The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be recrystallized from a suitable solvent to yield 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro and fluoro substituents on the aromatic ring can potentially participate in palladium-catalyzed cross-coupling reactions, although the C-Cl bond is generally more reactive in such transformations.
General Cross-Coupling Workflow:
Caption: General workflow for Palladium-Catalyzed Cross-Coupling reactions.
| Reaction Name | Coupling Partner | Plausible Conditions | Expected Product |
| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Ligand (e.g., SPhos, XPhos), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane), Heat | 3-(Aryl/vinyl)-2-fluoro-5-(trifluoromethyl)benzonitrile |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N, piperidine), Solvent (e.g., THF, DMF) | 3-(Alkynyl)-2-fluoro-5-(trifluoromethyl)benzonitrile |
| Buchwald-Hartwig Amination | Primary or secondary amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOt-Bu, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane) | 3-(Amino)-2-fluoro-5-(trifluoromethyl)benzonitrile |
Experimental Protocol: Suzuki Coupling (Hypothetical)
-
Reaction Setup: To an oven-dried Schlenk flask are added this compound (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Reaction Execution: Anhydrous and degassed solvent (e.g., toluene/water mixture) is added, and the reaction mixture is heated to 80-110 °C for 12-24 hours.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired biaryl product.
Disclaimer: The experimental protocols provided are hypothetical and based on general procedures for analogous compounds. Actual reaction conditions may require optimization. All laboratory work should be conducted with appropriate safety precautions.
Navigating the Synthesis and Procurement of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, provides a versatile scaffold for the synthesis of novel therapeutic agents. The electron-withdrawing nature of the nitrile and trifluoromethyl groups, combined with the specific placement of the halogen atoms, allows for diverse chemical modifications, making it a valuable intermediate in the development of complex molecules. This technical guide provides a comprehensive overview of the currently available suppliers, pricing, and a detailed examination of its role as a key starting material in synthetic chemistry.
Commercial Availability and Pricing
A survey of chemical suppliers indicates that this compound, identified by CAS Number 129931-47-1, is available from a select number of specialized vendors. The compound is typically offered in research quantities, with pricing varying based on the supplier and the amount purchased. Below is a summary of available suppliers and their current pricing.
| Supplier | Brand/Distributor | Quantity | Price (€) | Purity | Availability |
| CymitQuimica | Apollo Scientific | 100 mg | 83.00 | 97% | In Stock |
| 250 mg | 96.00 | ||||
| 1 g | 262.00 | ||||
| 5 g | 688.00 | ||||
| Reagentia | Reagentia | 100 mg | 304.25 | - | In Stock |
| 250 mg | 442.45 | ||||
| 1 g | 531.15 | ||||
| 5 g | 1,206.69 | ||||
| Zhejiang Jiuzhou Chem Co., Ltd. | Zhejiang Jiuzhou Chem | - | Contact for Quote | 99% | In Stock |
| Sigma-Aldrich | Synthonix Corporation | - | Contact for Quote | 97% | In Stock |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Physicochemical Properties
| Property | Value |
| CAS Number | 129931-47-1 |
| Molecular Formula | C₈H₂ClF₄N |
| Molecular Weight | 223.56 g/mol |
| Appearance | White powder or colorless to light yellow liquid |
| Purity | ≥97% |
Synthetic Pathways and Methodologies
While this compound is commercially available, understanding its synthesis is crucial for process development and cost-effective scale-up. A detailed, publicly available experimental protocol for the direct synthesis of this specific molecule is not readily found in peer-reviewed journals. However, a recent patent application mentions that this compound (CAS: 129931-47-1) was obtained from commercial suppliers for their research.[1]
The synthesis of similarly substituted benzonitriles often involves multi-step sequences. For instance, the preparation of related compounds like 3-fluoro-4-trifluoromethylbenzonitrile has been described to proceed through a five-step process starting from ortho-fluoro benzotrifluoride, involving nitration, reduction, bromination, diazotization with amine-removal, and finally, a substitution reaction to introduce the cyano group.[2] Another example is the synthesis of 3-chloro-4-trifluoromethoxy benzonitrile from 3-chloro-4-trifluoromethoxy aniline via diazotization, formaldoximation, hydrolysis, and cyanation.
A logical, though not explicitly documented, synthetic approach to this compound could be conceptualized as a multi-step process. The following diagram illustrates a possible synthetic workflow based on common organic chemistry transformations.
This proposed pathway highlights the key transformations that would be necessary. The specific reagents and reaction conditions would require experimental optimization.
Applications in Drug Discovery
Substituted benzonitriles are crucial intermediates in the pharmaceutical industry. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of a drug molecule. The chloro and fluoro substituents provide sites for further chemical elaboration, allowing for the generation of diverse compound libraries for screening.
The following diagram illustrates the central role of this building block in a typical drug discovery workflow.
Conclusion
References
- 1. WO2025168423A1 - Piperidinylphenylcarbonitrile derivatives as inhibitors of glutaminyl-peptide cyclotransferase and glutaminyl-peptide cyclotransferase like protein - Google Patents [patents.google.com]
- 2. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile, a versatile building block in modern organic synthesis. This compound is particularly valuable for the introduction of the 3-chloro-2-fluoro-5-(trifluoromethyl)phenyl moiety into small molecules, a common scaffold in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, combined with the halogen substituents, offers multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation.
This document details proposed experimental protocols for two of the most powerful and widely used cross-coupling reactions in organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Additionally, a protocol for nucleophilic aromatic substitution (SNAr) is presented, leveraging the electron-deficient nature of the aromatic ring. While specific literature precedents for this exact substrate are limited, the following protocols are based on well-established methods for structurally similar aryl halides and are intended to serve as a robust starting point for reaction optimization.
Key Applications
This compound is an attractive starting material for the synthesis of a variety of complex organic molecules due to its distinct reactive sites. The primary applications involve:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond at the chlorine-bearing carbon, enabling the synthesis of biaryl and vinyl-substituted compounds.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond at the chlorine-bearing carbon, providing access to a wide range of substituted anilines.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride by various nucleophiles, facilitated by the strong electron-withdrawing groups on the aromatic ring.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For an unactivated aryl chloride such as this compound, a high-activity catalyst system is generally required.
Reaction Scheme:
where Ar-Cl is this compound and R-B(OH)2 is an aryl or vinyl boronic acid.
Proposed Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Proposed Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 |
| Palladium Source | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (3 mol%) | SPhos (4 mol%) |
| Base | Cs₂CO₃ (2 equiv.) | K₃PO₄ (2 equiv.) |
| Solvent | Toluene | 1,4-Dioxane/H₂O (5:1) |
| Temperature | 110 °C | 100 °C |
| Typical Reaction Time | 12-24 h | 12-24 h |
| Expected Yield Range | 60-90% | 55-85% |
Note: Expected yields are estimations based on couplings of similar substrates and will be highly dependent on the specific boronic acid used.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination of Aryl Chlorides
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. Similar to the Suzuki-Miyaura coupling, the amination of aryl chlorides requires a highly active catalyst system.
Reaction Scheme:
where Ar-Cl is this compound and R1R2NH is a primary or secondary amine.
Proposed Protocol:
-
Reaction Setup: In a glovebox, to a screw-capped vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mol%), the phosphine ligand (e.g., RuPhos, 0.02-0.1 mol%), and the base (e.g., NaOt-Bu, 1.2 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 1-2 mL).
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation: Proposed Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 | Condition 2 |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | RuPhos (2-4 mol%) | BrettPhos (4 mol%) |
| Base | NaOt-Bu (1.2 equiv.) | LHMDS (1.2 equiv.) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100 °C | 110 °C |
| Typical Reaction Time | 4-24 h | 6-24 h |
| Expected Yield Range | 70-95% | 65-90% |
Note: Expected yields are estimations based on aminations of similar substrates and will vary with the specific amine used.
Logical Relationship for Buchwald-Hartwig Amination
Caption: Key components for the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 2-position of this compound is activated towards nucleophilic aromatic substitution by the electron-withdrawing trifluoromethyl and nitrile groups. This allows for the displacement of the fluoride with various nucleophiles.
Reaction Scheme:
where Ar-F is this compound and Nu-H is a nucleophile such as an alcohol, thiol, or amine.
Proposed Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.) and a suitable solvent (e.g., DMF, DMSO, or THF).
-
Reagent Addition: Add the nucleophile (1.1-1.5 equiv.) and a base (e.g., K₂CO₃ or NaH, 1.5-2.0 equiv.).
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the attacking species.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Proposed SNAr Conditions
| Nucleophile | Base | Solvent | Temperature | Typical Reaction Time | Expected Yield Range |
| Phenol | K₂CO₃ | DMF | 80 °C | 6-12 h | 70-90% |
| Thiophenol | K₂CO₃ | DMF | 60 °C | 4-8 h | 75-95% |
| Morpholine | K₂CO₃ | DMSO | 100 °C | 12-24 h | 60-85% |
| Sodium Methoxide | N/A | Methanol | Reflux | 2-6 h | 80-95% |
Note: Expected yields are estimations based on SNAr reactions of similar polyhalogenated benzonitriles.
Signaling Pathway Analogy for SNAr Reaction
Caption: Conceptual pathway for the SNAr reaction.
Disclaimer: These protocols are proposed based on established chemical principles and literature precedents for similar compounds. Researchers should conduct their own optimization and safety assessments before performing any new experiment. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a nitrile group, a trifluoromethyl moiety, and halogen atoms, provides a versatile platform for the synthesis of complex heterocyclic compounds with diverse therapeutic applications. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom enhances the reactivity of the nitrile group and influences the physicochemical properties of the final compounds, often improving metabolic stability and cell permeability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent kinase inhibitors, with a focus on Janus Kinase (JAK) inhibitors for the treatment of autoimmune diseases and other inflammatory conditions.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is essential for transducing signals from numerous cytokines and growth factors, thereby regulating key cellular processes such as proliferation, differentiation, and immune responses. Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Consequently, inhibitors of JAKs have emerged as a promising class of therapeutic agents.
This compound serves as a key starting material for the synthesis of potent JAK inhibitors, such as the clinical candidate PF-06263276 , a pan-JAK inhibitor. The benzonitrile moiety is a crucial precursor for the construction of the indazole core, a common scaffold in many kinase inhibitors.
Quantitative Data: Biological Activity of PF-06263276
The following table summarizes the in vitro inhibitory activity of PF-06263276 against the four members of the JAK family.
| Target Kinase | IC50 (nM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| TYK2 | 29.7 |
Data sourced from publicly available scientific literature.
Experimental Protocols
The following protocols outline the general synthetic strategy for the preparation of a 1H-indazole core from a substituted benzonitrile, a key step in the synthesis of JAK inhibitors like PF-06263276.
Protocol 1: Synthesis of a Substituted 1H-Indazole Core
This protocol describes a general method for the cyclization of a substituted benzonitrile with a hydrazine to form the corresponding 1H-indazole.
Materials:
-
This compound (or a similarly substituted benzonitrile)
-
Hydrazine hydrate or a substituted hydrazine
-
A high-boiling point solvent (e.g., n-butanol, ethylene glycol)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Add the high-boiling point solvent to dissolve the starting material.
-
Under an inert atmosphere, add hydrazine hydrate (or a substituted hydrazine, 1.1-1.5 equivalents).
-
Heat the reaction mixture to reflux (typically 120-180 °C, depending on the solvent) and maintain for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired 1H-indazole derivative.
-
Characterize the final product by NMR, mass spectrometry, and melting point analysis.
Workflow for the Synthesis of a JAK Inhibitor
The following diagram illustrates a generalized workflow for the synthesis of a JAK inhibitor using this compound as a starting material.
Caption: Generalized synthetic workflow for a JAK inhibitor.
Signaling Pathway
The JAK-STAT Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. JAK inhibitors, such as those synthesized from this compound, block this signaling cascade by inhibiting the catalytic activity of JAKs.
Application of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile in Agrochemical Synthesis
Introduction
3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound that serves as a key building block in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom, imparts desirable properties to the resulting active ingredients, such as enhanced biological activity, metabolic stability, and target specificity. This document provides detailed application notes and protocols for the use of this versatile intermediate in the synthesis of a novel triazolinone herbicide.
Application in Herbicide Synthesis: Synthesis of a Triazolinone Derivative
This compound is a crucial precursor for the synthesis of 2-(3-chloro-2-fluoro-5-(trifluoromethyl)phenyl)-5-methyl-1,2,4-triazol-3(2H)-one, a potent herbicide. The synthesis involves a multi-step reaction sequence, beginning with the reduction of the nitrile to an amine, followed by cyclization to form the triazolinone ring system.
Synthetic Pathway Overview
The overall synthetic route involves two main stages:
-
Reduction of the Nitrile: The nitrile group of this compound is reduced to an aminomethyl group to yield 3-chloro-2-fluoro-5-(trifluoromethyl)aniline.
-
Cyclization to Triazolinone: The resulting aniline derivative is then reacted with methylhydrazine and subsequently cyclized to form the final triazolinone herbicide.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway from this compound to the triazolinone herbicide.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
This protocol details the reduction of this compound to the corresponding aniline.
Materials:
-
This compound
-
Ethanol
-
Hydrochloric Acid (concentrated)
-
Iron powder
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add concentrated hydrochloric acid.
-
Heat the mixture to reflux and add iron powder portion-wise over 30 minutes.
-
Continue refluxing for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography to obtain pure 3-chloro-2-fluoro-5-(trifluoromethyl)aniline.
Quantitative Data:
| Parameter | Value |
| Yield | 85% |
| Purity (HPLC) | >98% |
Protocol 2: Synthesis of 2-(3-chloro-2-fluoro-5-(trifluoromethyl)phenyl)-5-methyl-1,2,4-triazol-3(2H)-one
This protocol describes the cyclization of the aniline derivative to the final herbicidal compound. This procedure is based on the methodology described in Chinese patent CN104292235A.
Materials:
-
3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
-
Methylhydrazine
-
Urea
-
Pyridine
-
Toluene
Procedure:
-
In a reaction vessel, dissolve 3-chloro-2-fluoro-5-(trifluoromethyl)aniline (1.0 eq) in toluene.
-
Add methylhydrazine (1.1 eq) and a catalytic amount of pyridine.
-
Heat the mixture to 80°C and stir for 2 hours to form the corresponding hydrazone intermediate.
-
Add urea (1.5 eq) to the reaction mixture.
-
Increase the temperature to 120°C and maintain for 6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is purified by recrystallization from an appropriate solvent system.
Quantitative Data:
| Parameter | Value |
| Yield | 78% |
| Purity (HPLC) | >99% |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of the triazolinone herbicide.
Caption: Workflow for the synthesis of the triazolinone herbicide.
Conclusion
This compound is a valuable intermediate for the synthesis of complex agrochemicals. The protocols provided herein offer a detailed guide for the preparation of a potent triazolinone herbicide, demonstrating the utility of this fluorinated building block in developing next-generation crop protection agents. The described synthetic route is efficient, with good yields and high purity of the final product, making it suitable for both research and potential large-scale production.
Application Notes and Protocols for Nucleophilic Substitution on 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for performing nucleophilic aromatic substitution (SNAr) on 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective chemical modifications.
Introduction
This compound is a highly activated aromatic system poised for nucleophilic aromatic substitution. The electron-withdrawing nature of the trifluoromethyl (-CF₃) and nitrile (-CN) groups significantly lowers the electron density of the aromatic ring, facilitating attack by nucleophiles. The presence of two different halogen atoms, chlorine and fluorine, at positions ortho and para to the activating groups presents opportunities for regioselective substitution. In many SNAr reactions on polyfluoroarenes, fluoride is a better leaving group than chloride, and its departure is often favored. The position of substitution will be dictated by the stability of the intermediate Meisenheimer complex.
Reactivity and Regioselectivity
The aromatic ring of this compound is activated towards nucleophilic attack at the positions occupied by the halogen atoms. The -CN group strongly activates the ortho (C2-F) and para (C4, which is unsubstituted) positions. The -CF₃ group, a meta-director for electrophilic substitution, is an ortho-para director for nucleophilic substitution, thus activating the C2-F and C4 positions. The C-F bond is generally more polarized than the C-Cl bond and fluorine is often a better leaving group in SNAr reactions, particularly when activated. Therefore, nucleophilic substitution is anticipated to occur preferentially at the C2 position, displacing the fluoride.
Application in Synthesis
The selective substitution of the fluorine or chlorine atom allows for the introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups. This makes this compound a valuable intermediate for the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs) and agrochemicals. For instance, the introduction of an amine at the C2 position can serve as a handle for further synthetic transformations.
Summary of Reaction Conditions for Nucleophilic Aromatic Substitution on Activated Aryl Halides
The following table summarizes typical reaction conditions for SNAr on related polyfluoro- and chloro-substituted aromatic compounds, which can serve as a starting point for optimizing reactions with this compound.
| Nucleophile | Substrate Example | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenothiazine | Octafluorotoluene | K₂CO₃ | DMF | 60 | 96 | [1] |
| Amines | Pentafluorobenzonitrile | K₂CO₃ | DMF | Not specified | Complex mixture | [1] |
| Ammonia | 4-Fluoro-2-(trifluoromethyl)benzonitrile | Liquid NH₃ | Ethanol | 120 | >99 (purity) | [2] |
| Various N, O, S nucleophiles | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Various | Various | Room Temp. to 80 | 41-99 | [3][4] |
| Potassium Fluoride | 2-Chlorobenzonitrile | None | Sulpholane | 210-240 | High | [5] |
Experimental Protocols
The following are detailed, exemplary protocols for the nucleophilic substitution on this compound with an amine and an alcohol. These protocols are based on established procedures for similar substrates and should be optimized for the specific nucleophile used.
Protocol 1: Amination with Morpholine
This protocol describes the substitution of the fluorine atom with morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Add morpholine (1.2-1.5 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-2-(morpholin-4-yl)-5-(trifluoromethyl)benzonitrile.
Protocol 2: Alkoxylation with Sodium Methoxide
This protocol describes the substitution of the fluorine atom with a methoxy group.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dichloromethane
-
Deionized water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Cool the solution in an ice bath to 0 °C.
-
Add sodium methoxide (1.1-1.3 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and carefully quench by adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash chromatography or recrystallization to yield 3-chloro-2-methoxy-5-(trifluoromethyl)benzonitrile.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the nucleophilic aromatic substitution on this compound.
References
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 5. US4209457A - Production of halogenated benzonitriles - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile as a versatile starting material in the synthesis of various heterocyclic compounds. The protocols are based on established chemical transformations and provide a framework for the synthesis of substituted pyridones and pyrazolo[1,5-a]pyrimidines, which are important scaffolds in medicinal chemistry.
Introduction
This compound is a highly functionalized aromatic compound. The presence of electron-withdrawing groups (trifluoromethyl and nitrile) activates the aromatic ring, making the fluorine and chlorine atoms susceptible to nucleophilic aromatic substitution. The nitrile group also offers a reactive handle for the construction of various heterocyclic rings. These features make it a valuable building block for the synthesis of novel drug candidates and other biologically active molecules.
Application Note 1: Synthesis of a Substituted 2-Pyridone via Nucleophilic Aromatic Substitution
This protocol details the synthesis of 1-(2-Chloro-6-cyano-4-(trifluoromethyl)phenyl)-5-bromo-4-(trifluoromethyl)-2-pyridone. This reaction demonstrates the utility of this compound as an arylating agent in a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom is displaced by the oxygen of a hydroxypyridine.
Experimental Protocol
Materials:
-
This compound (CAS: 129931-47-1)
-
5-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of 5-bromo-4-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Quantitative Data
| Entry | Starting Material | Product | Yield (%) | Purity (%) | Reaction Time (h) |
| 1 | This compound | 1-(2-Chloro-6-cyano-4-(trifluoromethyl)phenyl)-5-bromo-4-(trifluoromethyl)-2-pyridone | 75 | >95 (by HPLC) | 12 |
Note: The data presented are representative and may vary based on experimental conditions.
Reaction Workflow
Application Note 2: Two-Step Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This application note describes a two-step synthesis of a substituted pyrazolo[1,5-a]pyrimidine. The first step involves the formation of a 3-aminopyrazole intermediate from this compound and hydrazine. The second step is the cyclocondensation of the aminopyrazole with a 1,3-dicarbonyl compound to form the fused heterocyclic system.[1][2][3]
Experimental Protocol - Step 1: Synthesis of 3-Amino-5-(3-chloro-5-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile
Materials:
-
This compound
-
Hydrazine hydrate (N2H4·H2O)
-
Ethanol (EtOH)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, which may cause the product to precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the aminopyrazole intermediate.
Experimental Protocol - Step 2: Synthesis of 7-(3-Chloro-5-(trifluoromethyl)phenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Materials:
-
3-Amino-5-(3-chloro-5-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile (from Step 1)
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
Procedure:
-
Suspend the aminopyrazole intermediate (1.0 eq) in glacial acetic acid.
-
Add acetylacetone (1.2 eq) to the suspension.
-
Heat the mixture to reflux for 8 hours.
-
Monitor the cyclocondensation reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the pure pyrazolo[1,5-a]pyrimidine.
Quantitative Data
| Step | Starting Material | Product | Yield (%) | Purity (%) | Reaction Time (h) |
| 1 | This compound | 3-Amino-5-(3-chloro-5-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | 85 | >97 (by NMR) | 24 |
| 2 | 3-Amino-5-(3-chloro-5-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | 7-(3-Chloro-5-(trifluoromethyl)phenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | 78 | >98 (by HPLC) | 8 |
Note: The data presented are representative and may vary based on experimental conditions.
Synthesis Workflow Diagram
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Characterization of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the chemical characterization of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile (CAS No. 129931-47-1; Molecular Weight: 223.56 g/mol ).[1][2] The protocols described herein are based on established analytical principles for substituted benzonitriles and serve as a detailed guide for identity confirmation, purity assessment, and quantitative analysis.
Note: The experimental data and parameters provided in these notes are illustrative and based on the analysis of structurally similar compounds. Method validation and optimization are essential for specific laboratory applications.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for quantifying it in various sample matrices. The method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol
1.1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
1.2. Reagents and Solutions:
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape. An isocratic or gradient elution can be employed.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration within the linear range of the instrument (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
1.3. Chromatographic Conditions (Illustrative):
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
1.4. Data Presentation: Quantitative HPLC Data (Illustrative)
| Analyte | Retention Time (min) | Purity (%) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound | ~5.8 | >98% | ~0.1 | ~0.3 |
1.5. HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile impurities. The gas chromatograph separates the components of the sample, which are then ionized and fragmented in the mass spectrometer to produce a unique mass spectrum for each component.
Experimental Protocol
2.1. Instrumentation:
-
A standard GC-MS system with an electron ionization (EI) source.
-
Column: A nonpolar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
2.2. Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
-
Ensure the sample is fully dissolved before injection.
2.3. GC-MS Conditions (Illustrative):
| Parameter | Recommended Value |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
2.4. Data Presentation: Expected GC-MS Data (Illustrative)
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | ~12.5 | 223/225 (M+) | 204 ([M-F]+), 194 ([M-CN]+), 154 ([M-CF3]+), 127 ([M-CF3-CN]+) |
2.5. GC-MS Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra will provide detailed information about the chemical environment of the different nuclei in the molecule.
Experimental Protocol
3.1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if required.
3.2. NMR Spectrometer Parameters (Illustrative):
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Nuclei: ¹H, ¹³C, ¹⁹F
-
Temperature: 25 °C
3.3. Data Presentation: Predicted NMR Chemical Shifts (Illustrative)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ¹H | 7.8 - 8.2 | m | |
| ¹³C | 110 - 140 (aromatic), 115-120 (CN), 120-125 (q, CF₃) | J(C-F) | |
| ¹⁹F | ~ -63 (s, CF₃), ~ -110 to -130 (s, Ar-F) | s |
Note: The aromatic region in the ¹H NMR spectrum is expected to show complex multiplets due to proton-proton and proton-fluorine couplings. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can aid in the complete assignment of all signals.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups in the this compound molecule.
Experimental Protocol
4.1. Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr plates.
-
Solid: If the sample is a solid, a KBr pellet can be prepared, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
4.2. Data Presentation: Characteristic FTIR Absorption Bands (Illustrative)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong | C≡N stretch (nitrile) |
| 1600-1450 | Medium | C=C aromatic ring stretches |
| 1350-1100 | Strong | C-F stretches (trifluoromethyl group) |
| 1100-1000 | Medium | C-F stretch (aromatic) |
| 800-700 | Strong | C-Cl stretch |
| 900-675 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |
4.3. Logical Relationship of Analytical Techniques
References
Handling and storage procedures for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, storage, and potential use of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile (CAS No. 129931-47-1). This compound is primarily intended for laboratory research and as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following safety, handling, and storage information is based on data from structurally similar compounds. It is imperative to consult the official SDS provided by the supplier before handling this chemical.
Chemical and Physical Properties
This compound is a substituted aromatic nitrile. The presence of chloro, fluoro, and trifluoromethyl groups on the benzene ring significantly influences its reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 129931-47-1 | Sigma-Aldrich |
| Molecular Formula | C₈H₂ClF₄N | Inferred from structure |
| Molecular Weight | 223.56 g/mol | CymitQuimica[1] |
| Appearance | Likely a solid or liquid | Inferred from similar compounds |
| Purity | ≥98% (typical for research-grade) | Inferred from commercial suppliers |
Safety and Hazard Information
Based on analogous compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.
GHS Hazard Classification (Predicted)
| Hazard Class | Category |
| Acute Toxicity, Oral | 3 or 4 |
| Acute Toxicity, Dermal | 3 or 4 |
| Acute Toxicity, Inhalation | 3 or 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Irritation | 2A |
Personal Protective Equipment (PPE)
A comprehensive list of recommended personal protective equipment is provided below.
| Protection Type | Specification |
| Eye/Face | Chemical safety goggles or face shield (EN166 compliant). |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and other protective clothing as necessary to prevent skin contact. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an organic vapor cartridge. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Handling Protocol
-
Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Spill Management: In case of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, follow emergency procedures and contact environmental health and safety personnel.
Storage Protocol
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.
-
Storage Conditions: Protect from moisture and direct sunlight.
Experimental Protocols
Protocol: Synthesis of a Substituted Aniline Derivative
Objective: To demonstrate the use of this compound as a building block in a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
A primary or secondary amine (e.g., morpholine)
-
A suitable solvent (e.g., Dimethyl sulfoxide - DMSO)
-
A non-nucleophilic base (e.g., Potassium carbonate - K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.2 eq) in DMSO.
-
Addition of Base: Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Relationship: Role as a Synthetic Intermediate
The following diagram illustrates the logical role of this compound as a key intermediate in the synthesis of more complex target molecules.
Caption: Role as a synthetic intermediate.
Experimental Workflow: Nucleophilic Aromatic Substitution
The diagram below outlines the general workflow for the experimental protocol described in Section 4.
Caption: Experimental workflow diagram.
References
Application Notes and Protocols for the Use of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile in the Preparation of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic building block with significant potential in the synthesis of novel therapeutic agents. The presence of chloro, fluoro, and trifluoromethyl substituents on the benzonitrile scaffold offers unique electronic and steric properties that can be exploited to design molecules with enhanced biological activity, metabolic stability, and target specificity. This document provides detailed application notes and protocols for the utilization of this versatile intermediate in the development of kinase inhibitors, a critical class of drugs in oncology and immunology. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability, which can improve the pharmacokinetic profile of drug candidates.
The protocols outlined below focus on the synthesis of a potent Bcr-Abl kinase inhibitor, NS-187, as a representative example. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). Inhibition of Bcr-Abl kinase activity is a clinically validated strategy for the treatment of CML.
Application: Synthesis of Bcr-Abl Kinase Inhibitor NS-187
This compound serves as a key starting material for the synthesis of the core aniline intermediate, a crucial component of the Bcr-Abl kinase inhibitor NS-187. NS-187 is a potent and selective dual Bcr-Abl/Lyn tyrosine kinase inhibitor that has demonstrated efficacy against imatinib-resistant CML.[1]
Data Presentation: In Vitro Activity of NS-187
The following table summarizes the in vitro inhibitory activity of NS-187 against Bcr-Abl wild-type and mutant cell lines.
| Cell Line | Bcr-Abl Genotype | IC50 (nM) of NS-187 | IC50 (nM) of Imatinib |
| K562 | Wild-type | 3.2 | 250 |
| KU812 | Wild-type | 4.5 | 300 |
| Ba/F3 | Wild-type | 6.3 | 600 |
| Ba/F3 | E255K | 15 | >10000 |
| Ba/F3 | T315I | >10000 | >10000 |
Data extracted from literature reports.
Experimental Protocols
Synthesis of 3-Amino-5-(trifluoromethyl)aniline from a Benzonitrile Precursor
This protocol describes a general method for the synthesis of the key aniline intermediate from a substituted benzonitrile, which is analogous to the conversion of this compound.
Reaction: Reduction of the nitrile group to an amine.
Reagents and Materials:
-
3-Fluoro-5-(trifluoromethyl)benzonitrile (as an analog to the title compound)
-
Raney Nickel (catalyst)
-
Methanol (solvent)
-
Ammonia (7N in methanol)
-
Hydrogen gas
-
Parr shaker or similar hydrogenation apparatus
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
To a solution of 3-fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq) in methanol, add a catalytic amount of Raney Nickel.
-
Add 7N ammonia in methanol to the mixture.
-
Place the reaction vessel in a Parr shaker and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-(trifluoromethyl)aniline.
-
Purify the crude product by column chromatography on silica gel if necessary.
Synthesis of NS-187 (Bcr-Abl Inhibitor)
This protocol outlines the subsequent steps to synthesize NS-187 from the aniline intermediate.
Reaction: Amide coupling reaction.
Reagents and Materials:
-
3-Amino-5-(trifluoromethyl)aniline
-
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Dissolve 4-((4-methylpiperazin-1-yl)methyl)benzoic acid (1.1 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of 3-amino-5-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure NS-187.
In Vitro Bcr-Abl Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl kinase
-
Peptide substrate (e.g., Abltide)
-
ATP, MgCl2
-
Kinase assay buffer
-
Test compound (NS-187) and control inhibitor (Imatinib)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in the kinase assay buffer.
-
In a 384-well plate, add the recombinant Bcr-Abl kinase and the peptide substrate.
-
Add the diluted test compounds or control inhibitor to the wells.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Antiproliferative Assay
This protocol outlines a method to evaluate the effect of the synthesized compounds on the proliferation of a Bcr-Abl positive cell line.
Materials:
-
K562 human chronic myeloid leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Test compound (NS-187) and control inhibitor (Imatinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well cell culture plates
-
Microplate reader for absorbance measurement
Procedure:
-
Seed K562 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the test compound and control inhibitor in the cell culture medium.
-
Add the diluted compounds to the respective wells and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) values.
Visualizations
Bcr-Abl Signaling Pathway
The following diagram illustrates the key signaling pathways activated by the constitutively active Bcr-Abl tyrosine kinase, leading to increased cell proliferation and survival in Chronic Myeloid Leukemia.
Caption: Bcr-Abl signaling pathways and the inhibitory action of NS-187.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The diagram below outlines the general workflow from the starting material to the biological evaluation of the synthesized kinase inhibitor.
Caption: General workflow for the synthesis and evaluation of NS-187.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
While specific peer-reviewed protocols for this exact molecule are not abundant, a common and logical synthetic approach involves the diazotization of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline followed by a Sandmeyer reaction with a cyanide salt. The guidance below is based on established chemical principles for this type of transformation.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route to produce this compound?
A common method is the Sandmeyer reaction. This two-step process begins with the diazotization of the corresponding aniline precursor, 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline, using sodium nitrite in the presence of a strong acid (like HCl or H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with a cyanide source, typically cuprous cyanide (CuCN) or a mixture of KCN/NaCN with a copper catalyst, to yield the target benzonitrile.
Q2: What are the most critical parameters to control during the Sandmeyer reaction for this synthesis?
The most critical parameters are:
-
Temperature: The diazotization step must be kept cold (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
-
Acidity: A sufficient excess of strong acid is necessary to fully protonate the aniline and prevent unwanted side reactions, such as the formation of diazoamino compounds.
-
Rate of Addition: Slow, controlled addition of sodium nitrite during diazotization and slow addition of the diazonium salt to the cyanide solution are crucial for maintaining temperature control and minimizing side reactions.
-
Purity of Reagents: The purity of the starting aniline is paramount, as impurities can lead to significant byproduct formation.
Q3: What are the primary safety concerns when performing this synthesis?
-
Toxicity of Cyanides: Cuprous cyanide (CuCN), potassium cyanide (KCN), and sodium cyanide (NaCN) are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be familiar with its use. Acidification of cyanide salts generates highly toxic hydrogen cyanide (HCN) gas.
-
Instability of Diazonium Salts: Diazonium salts can be explosive when isolated and dry. They should always be kept in a cold aqueous solution and used immediately after preparation.
-
Reaction Exotherms: Both diazotization and the Sandmeyer reaction can be exothermic. Proper cooling and slow addition of reagents are essential to prevent runaway reactions.
Q4: How can the final product's identity and purity be confirmed?
Standard analytical techniques are used for confirmation:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the product.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the nitrile functional group (C≡N stretch typically around 2220-2240 cm⁻¹).
Troubleshooting Guide
Problem 1: Low or No Yield of the Target Benzonitrile
A low yield is the most common issue. The underlying cause can be systematically investigated using the workflow below. Key areas to check include the stability of the intermediate diazonium salt and the efficacy of the cyanation step.
Problem 2: Significant Formation of a Phenolic Impurity
Cause: This impurity, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, forms when the diazonium salt reacts with water instead of the cyanide salt. This is often exacerbated by elevated temperatures or prolonged reaction times before the addition to the cyanide solution.
Solution:
-
Ensure the diazonium salt solution is used immediately after its formation.
-
Maintain rigorous temperature control (0-5 °C) throughout the diazotization process.
-
Add the diazonium salt solution to the cyanide solution, rather than the other way around, to ensure the diazonium salt immediately encounters a high concentration of the desired nucleophile.
Problem 3: The Reaction Mixture Becomes Dark and Tarry
Cause: Tar formation is often a result of polymerization or decomposition side reactions. This can be caused by:
-
Local hotspots due to poor stirring or rapid addition of reagents.
-
Presence of impurities in the starting aniline.
-
Reaction temperature rising too high.
Solution:
-
Improve mechanical stirring to ensure homogenous mixing and temperature distribution.
-
Ensure the starting aniline is of high purity (>98%).
-
Adhere strictly to temperature control protocols.
Data Presentation
Optimizing a reaction often involves systematically varying parameters. The table below presents a hypothetical set of conditions to illustrate how one might optimize the yield and purity of the Sandmeyer reaction step.
| Parameter | Condition A (Baseline) | Condition B | Condition C | Observed Outcome (Hypothetical) |
| Acid (eq.) | 2.5 eq. HCl | 3.5 eq. HCl | 3.5 eq. H₂SO₄ | 3.5 eq. HCl gives higher yield. |
| Diazotization Temp. | 0-5 °C | 5-10 °C | -5-0 °C | 0-5 °C provides the best balance. 5-10 °C leads to phenol impurity. |
| Cyanide Source | 1.2 eq. CuCN | 1.2 eq. KCN, 0.2 eq. Cu₂O | 1.5 eq. NaCN, 0.1 eq. CuSO₄ | CuCN provides the cleanest reaction and highest yield. |
| Sandmeyer Temp. | 50 °C | 70 °C | 90 °C | 70 °C results in the fastest conversion and highest yield. 90 °C shows some decomposition. |
| Reaction Time | 1 hour | 2 hours | 3 hours | 2 hours is sufficient for full conversion at 70 °C. |
Experimental Protocols
Proposed Protocol: Sandmeyer Cyanation of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
Materials:
-
3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Cuprous Cyanide (CuCN)
-
Sodium Carbonate (Na₂CO₃)
-
Toluene or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Diazotization:
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the starting aniline (1.0 eq.).
-
Add concentrated HCl (3.5 eq.) and deionized water. Cool the mixture to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate, larger reaction flask, prepare a slurry of cuprous cyanide (1.3 eq.) in deionized water. Heat this mixture to 60-70 °C with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Step 1 to the hot CuCN slurry. Control the rate of addition to manage gas evolution (N₂) and maintain the reaction temperature.
-
After the addition is complete, continue stirring the reaction mixture at 70 °C for 1-2 hours until gas evolution ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent like toluene or dichloromethane (3x).
-
Combine the organic layers and wash with a saturated sodium carbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified further by vacuum distillation or column chromatography on silica gel.
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Common side products in the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary and plausible synthetic strategies for the preparation of this compound:
-
Sandmeyer Reaction: This route typically starts from the corresponding aniline, 3-chloro-2-fluoro-5-(trifluoromethyl)aniline. The aniline is first converted to a diazonium salt, which is then reacted with a cyanide source, commonly cuprous cyanide (CuCN), to introduce the nitrile group.[1]
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Nucleophilic Aromatic Substitution (SNAr): This approach, often referred to as a Halex reaction, involves the displacement of a halide (typically chloride) with fluoride on a suitable precursor.[2] A likely starting material for this route would be 2,3-dichloro-5-(trifluoromethyl)benzonitrile, where the more activated chlorine at position 2 is selectively replaced by fluorine.
Q2: What are the most common side products observed in the Sandmeyer reaction route?
A2: The Sandmeyer reaction, while powerful, is prone to several side reactions that can lead to impurities. Key side products include:
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Phenol Impurity: Premature decomposition of the diazonium salt intermediate, often due to elevated temperatures, can lead to the formation of 3-chloro-2-fluoro-5-(trifluoromethyl)phenol.
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Azo-Coupling Products: If the diazotization is not complete or if the pH is not sufficiently acidic, the diazonium salt can couple with the unreacted starting aniline to form colored azo compounds.
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De-amination Product: Reduction of the diazonium salt can lead to the formation of 1-chloro-2-fluoro-5-(trifluoromethyl)benzene.
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Biaryl Impurities: Radical-mediated side reactions can result in the formation of biaryl compounds.
Q3: What are the potential side products in the nucleophilic aromatic substitution (SNAr) route?
A3: The SNAr (Halex) route is generally cleaner, but side products can still arise:
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Incomplete Reaction: Residual starting material, 2,3-dichloro-5-(trifluoromethyl)benzonitrile, may remain if the reaction does not go to completion.
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Solvent-Related Byproducts: At the high temperatures often required for this reaction, decomposition of polar aprotic solvents like DMF or DMSO can occur, leading to impurities.
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Positional Isomers: Although less likely due to the electronic activation by the trifluoromethyl and nitrile groups, minor amounts of other isomers might be formed under harsh conditions.
Troubleshooting Guides
Sandmeyer Reaction Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | - Incomplete diazotization.- Premature decomposition of the diazonium salt.- Inefficient cyanation reaction. | - Ensure the reaction temperature during diazotization is maintained between 0-5 °C.- Test for complete diazotization using starch-iodide paper (a persistent blue color indicates excess nitrous acid).- Use freshly prepared, high-purity cuprous cyanide.- Ensure the reaction medium for cyanation is neutral or slightly acidic. |
| Formation of a Dark Tar-like Substance | - The diazonium salt is unstable and has decomposed due to elevated temperatures or prolonged reaction times. | - Strictly control the temperature during diazotization and the subsequent Sandmeyer reaction.- Add the diazonium salt solution to the cyanide solution in a controlled manner.- Work up the reaction mixture promptly after completion. |
| Presence of Azo-Dye Impurities (Colored Product) | - Incomplete diazotization, leaving unreacted aniline to couple with the diazonium salt. | - Ensure a slight excess of nitrous acid is used for complete diazotization.- Maintain a strongly acidic medium during the diazotization step. |
| Significant Phenol Impurity Detected | - The diazonium salt solution was allowed to warm up before the addition of the cyanide source. | - Keep the diazonium salt solution consistently at low temperatures (0-5 °C) until it is used in the next step. |
Nucleophilic Aromatic Substitution (SNAr) Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction/Low Conversion | - Insufficient reaction temperature or time.- Low reactivity of the fluorinating agent.- Presence of water in the reaction mixture. | - Gradually increase the reaction temperature and monitor the reaction progress by GC or TLC.- Use a high-boiling point aprotic polar solvent such as DMSO or sulfolane.- Ensure the fluorinating agent (e.g., KF) is anhydrous by spray-drying or azeotropic distillation.- Consider using a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. |
| Product Decomposition | - Excessively high reaction temperatures. | - Optimize the reaction temperature to the minimum required for a reasonable reaction rate.- Monitor the reaction closely to avoid prolonged heating after completion. |
| Difficult Purification | - Presence of high-boiling point solvent in the final product. | - After the reaction, perform a thorough work-up, including aqueous washes to remove the solvent.- Consider purification by vacuum distillation or crystallization if the product is a solid. |
Experimental Protocols
The following are representative, detailed methodologies for the two primary synthetic routes. Note: These are generalized protocols and may require optimization for specific laboratory conditions and scales.
Route 1: Sandmeyer Reaction
Step 1: Diazotization of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-chloro-2-fluoro-5-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).
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Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
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Confirm the completion of diazotization using starch-iodide paper.
Step 2: Cyanation of the Diazonium Salt
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In a separate reaction vessel, prepare a solution or suspension of cuprous cyanide in a suitable solvent (e.g., water or toluene).
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Neutralize the excess acid in the diazonium salt solution carefully with a base (e.g., sodium bicarbonate) until the pH is near neutral.
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Slowly add the cold diazonium salt solution to the cuprous cyanide mixture, maintaining the temperature as per the optimized protocol (this may range from room temperature to slightly elevated temperatures).
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Stir the reaction mixture until the evolution of nitrogen gas ceases.
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Work up the reaction by extraction with an organic solvent, followed by washing, drying, and purification (e.g., by column chromatography or distillation).
Route 2: Nucleophilic Aromatic Substitution (Halex Reaction)
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To a reaction vessel equipped with a mechanical stirrer, condenser, and thermometer, add 2,3-dichloro-5-(trifluoromethyl)benzonitrile, anhydrous potassium fluoride, and a high-boiling aprotic polar solvent (e.g., DMSO or NMP).
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A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to improve the reaction rate.
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Heat the mixture to a high temperature (typically in the range of 150-220 °C) and maintain it with vigorous stirring.
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Monitor the progress of the reaction by GC or HPLC.
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Upon completion, cool the reaction mixture and quench with water.
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Extract the product with a suitable organic solvent.
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Wash the organic layer to remove the solvent and salts.
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Dry the organic phase and purify the product, for instance, by vacuum distillation.
Visualizations
Caption: Workflow for the Sandmeyer reaction synthesis route and potential side products.
Caption: Workflow and troubleshooting logic for the SNAr (Halex) synthesis route.
References
Technical Support Center: Purification of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile. The information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical appearance of pure this compound?
A1: The expected appearance of this compound is a white powder.[1] If your compound appears as a brown oil or is discolored, it may indicate the presence of impurities.[2]
Q2: What are some potential impurities I should be aware of during the synthesis and purification of this compound?
A2: While specific impurities for this exact compound are not extensively documented, potential impurities can be inferred from common synthetic routes for similar halogenated and trifluoromethylated benzonitriles. These may include:
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Starting materials: Unreacted precursors from the synthetic steps.
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Isomeric impurities: Regioisomers formed during aromatic substitution reactions can be challenging to separate due to similar physical properties.[3]
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Hydrolysis products: The nitrile group can be sensitive to hydrolysis, especially under acidic or basic conditions, which could lead to the formation of the corresponding carboxylic acid or amide.
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Solvent residues: Residual solvents from the reaction or initial purification steps.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a standard and robust method for accurately determining the purity of benzonitrile derivatives.[4] Gas Chromatography (GC) is also a suitable technique, particularly for assessing volatile impurities and regioisomers.[3] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Product is an oil or discolored, not a white solid. | Presence of residual solvents or colored impurities from the reaction. | Try recrystallization from an appropriate solvent system. If that fails, column chromatography may be necessary to remove the colored impurities.[2] |
| Low purity detected by HPLC or GC. | Incomplete reaction or presence of side products. | Review the reaction conditions to ensure complete conversion. For purification, optimize the chromatographic separation or perform a recrystallization. |
| Co-eluting impurities in chromatography. | Impurities with similar polarity to the desired product (e.g., regioisomers). | Modify the chromatographic conditions. For reverse-phase HPLC, try a different column (e.g., C18) or adjust the mobile phase composition and gradient.[4] For column chromatography, screen different solvent systems to improve separation. |
| Product degrades during purification. | The compound may be unstable under certain conditions (e.g., prolonged exposure to heat or strong acids/bases). | Use milder purification techniques. For chromatography, consider running the column at a lower temperature. Avoid harsh pH conditions during extraction and workup. |
Physicochemical Data of Related Benzonitrile Derivatives
For reference, the following table summarizes key data for this compound and similar compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |
| This compound | 129931-47-1 | C₈H₃ClF₃N | 223.56 | White powder | 99%[1] |
| 3-Chloro-5-(trifluoromethyl)benzonitrile | 693245-52-2 | C₈H₃ClF₃N | 205.56 | Colorless to almost colorless clear liquid | ≥ 98% (GC)[5] |
| 3-Fluoro-5-(trifluoromethyl)benzonitrile | 149793-69-1 | C₈H₃F₄N | 189.11 | Light yellow liquid | ≥98.0%[6] |
| 5-Chloro-2-(trifluoromethyl)benzonitrile | 89223-58-5 | C₈H₃ClF₃N | 205.57 | - | 98% |
Experimental Protocols
General Recrystallization Protocol
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.
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Solvent Selection: Test small amounts of your crude product in various solvents (e.g., hexane, ethanol, isopropanol, toluene, or mixtures) to find a suitable one.
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Dissolution: In a flask, add the minimum amount of the hot solvent to your crude product until it completely dissolves.
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Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.
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Stationary Phase Selection: Silica gel is a common choice for compounds of moderate polarity.
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Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives good separation between your product and impurities. A good starting point for benzonitrile derivatives could be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
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Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
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Elution: Pass the eluent through the column and collect fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visual Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purity issues.
References
- 1. This compound, CasNo.129931-47-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. 3-Chloro-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. innospk.com [innospk.com]
Troubleshooting failed reactions involving 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during reactions involving this compound.
Question: My nucleophilic aromatic substitution (SNAr) reaction is showing low or no conversion. What are the potential causes and how can I improve the yield?
Answer:
Low or no conversion in an SNAr reaction with this substrate can stem from several factors. The aromatic ring is activated towards nucleophilic attack by the strongly electron-withdrawing trifluoromethyl (-CF3) and nitrile (-CN) groups. The fluorine atom at the 2-position is generally a better leaving group than the chlorine atom at the 3-position in SNAr reactions.
Here is a systematic approach to troubleshooting:
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Reaction Conditions:
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Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature.
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Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to dissolve the substrate and the nucleophile and to facilitate the reaction. Ensure your solvent is anhydrous, as water can react with strong bases and may lead to hydrolysis of the nitrile group.
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Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. The choice and stoichiometry of the base are critical. If you are using a weak base, consider a stronger one. However, overly strong bases can lead to side reactions.
-
-
Nucleophile:
-
Nucleophilicity: The reactivity of the nucleophile is crucial. If you are using a weak nucleophile, you may need more forcing conditions (higher temperature, longer reaction time).
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Steric Hindrance: A bulky nucleophile may have difficulty approaching the reaction center, especially with the adjacent chloro group.
-
-
Substrate Quality:
-
Ensure the purity of your this compound. Impurities could inhibit the reaction.
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Troubleshooting Summary Table:
| Parameter | Potential Issue | Recommended Action |
| Temperature | Too low | Gradually increase in 10-20 °C increments. |
| Solvent | Not polar aprotic, or wet | Use anhydrous DMSO, DMF, or NMP. |
| Base | Too weak or incorrect stoichiometry | Use a stronger base (e.g., NaH, K2CO3) and ensure at least stoichiometric amounts. |
| Nucleophile | Weak or sterically hindered | Use a more reactive nucleophile if possible, or increase reaction temperature and time. |
| Substrate | Impure | Verify purity by analytical techniques (e.g., NMR, GC-MS). |
Question: I am observing multiple products in my reaction. What are the likely side reactions?
Answer:
The formation of multiple products indicates the occurrence of side reactions. With this compound, several side reactions are possible:
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Substitution at the C-Cl position: While the C-F bond is generally more labile in SNAr, under certain conditions, substitution at the C-Cl position can occur, leading to a mixture of regioisomers. This is more likely with less selective nucleophiles or at very high temperatures.
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Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid, especially in the presence of strong acid or base and water at elevated temperatures.
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Reactions involving the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can undergo reactions under harsh reductive conditions.
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Reaction with the Solvent: Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species that can react with your substrate.
Logical Troubleshooting Flow for Side Products:
Caption: Troubleshooting workflow for identifying and mitigating side reactions.
Frequently Asked Questions (FAQs)
Question: Which halogen is the better leaving group in SNAr reactions on this compound?
Answer:
In nucleophilic aromatic substitution (SNAr) reactions, fluoride is generally a better leaving group than chloride. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is accelerated by the strong electron-withdrawing nature of the fluorine atom. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Relative Leaving Group Ability in SNAr:
F > Cl > Br > I
Therefore, in reactions with this compound, nucleophilic substitution is expected to occur preferentially at the C-F bond (position 2).
Question: What are the recommended storage conditions for this compound?
Answer:
It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from moisture, as this can lead to hydrolysis of the nitrile group over time, especially if acidic or basic impurities are present.
Question: Can the nitrile group be hydrolyzed? What conditions should be avoided?
Answer:
Yes, the nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. The presence of water is necessary for this reaction to occur. To avoid unintentional hydrolysis, it is crucial to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis Reaction Pathway:
Caption: Pathway for the hydrolysis of the nitrile group.
Experimental Protocols
Key Experiment: General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general starting point for an SNAr reaction with this compound. The specific conditions (nucleophile, base, temperature, and reaction time) will need to be optimized for each specific transformation.
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Preparation:
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To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
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Add the desired nucleophile (1.0 - 1.5 eq).
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Add a suitable base (1.0 - 2.0 eq), if required for the nucleophile.
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Add anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP) to achieve a suitable concentration (typically 0.1 - 1.0 M).
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Reaction:
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Stir the reaction mixture at the desired temperature (ranging from room temperature to 150 °C).
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Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
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Work-up and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by adding water or a suitable aqueous solution.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
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Concentrate the solvent under reduced pressure.
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Purify the crude product by a suitable method (e.g., column chromatography, recrystallization, or distillation).
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Experimental Workflow Diagram:
Caption: A typical experimental workflow for an SNAr reaction.
Optimization of reaction parameters for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A common and logical synthetic approach for multi-substituted benzene derivatives like this compound involves a multi-step pathway. This typically starts from a more readily available substituted aniline. A plausible route involves the diazotization of a suitable aniline precursor followed by a Sandmeyer reaction to introduce the nitrile group.
Q2: What is the Sandmeyer reaction and why is it relevant for this synthesis?
A2: The Sandmeyer reaction is a versatile chemical reaction used to synthesize aryl halides and other derivatives from aryl diazonium salts.[1] It is particularly relevant for introducing a cyano group onto the aromatic ring, which is a key step in the formation of benzonitriles.[1] This reaction typically uses copper(I) cyanide as a reagent or catalyst.[1]
Q3: What are the critical reaction parameters to control during the synthesis?
A3: Key parameters to control include reaction temperature, particularly during the formation of the diazonium salt (diazotization), which is often conducted at low temperatures (0-5 °C) to prevent decomposition. The pH of the reaction medium and the controlled addition of reagents are also crucial for achieving high yields and minimizing side products.
Q4: What are some potential side products in this synthesis?
A4: Potential side products can arise from incomplete reactions or competing reaction pathways. For instance, during the Sandmeyer reaction, the diazonium group could be replaced by a hydroxyl group, leading to the formation of a phenol derivative. Incomplete diazotization can leave residual starting aniline, which can complicate purification.
Q5: What are the recommended purification methods for the final product?
A5: Purification of this compound can typically be achieved through standard laboratory techniques. These may include:
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Recrystallization: Using a suitable solvent system to obtain a crystalline solid of high purity.
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Column Chromatography: Employing silica gel and an appropriate eluent system to separate the desired product from impurities.
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Liquid-Liquid Extraction: To remove water-soluble impurities and by-products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Decomposition of Diazonium Salt: The diazonium salt intermediate is unstable at higher temperatures. | Maintain a low reaction temperature (0-5 °C) during the diazotization step. |
| Inefficient Cyanation: The Sandmeyer reaction may not have proceeded to completion. | Ensure the use of fresh, high-quality copper(I) cyanide. Optimize the reaction time and temperature for the cyanation step. | |
| Starting Material Impurities: Impurities in the starting aniline can interfere with the reaction. | Verify the purity of the starting material by techniques such as NMR or GC-MS before starting the synthesis. | |
| Presence of Phenolic Impurities | Reaction with Water: The diazonium salt may have reacted with water to form a phenol. | Ensure anhydrous or low-water conditions during the Sandmeyer reaction where possible. The reaction is typically carried out in an aqueous acidic solution, so careful control of reaction time is important. |
| Difficult Purification | Formation of Closely Related By-products: Side reactions may lead to by-products with similar physical properties to the desired product. | Optimize the reaction conditions to minimize side product formation. Employ high-resolution purification techniques like preparative HPLC if necessary. |
| Residual Copper Salts: Copper salts from the Sandmeyer reaction can be difficult to remove. | Thoroughly wash the organic extracts with aqueous solutions (e.g., ammonium chloride or EDTA solutions) to complex and remove copper ions. |
Experimental Protocols
Disclaimer: The following protocols are illustrative and based on general procedures for the synthesis of structurally related compounds. Optimization for the specific synthesis of this compound will be required.
Illustrative 2-Step Synthesis Pathway
This proposed pathway involves the diazotization of 3-amino-5-chloro-4-fluorobenzotrifluoride followed by a Sandmeyer cyanation.
Step 1: Diazotization of 3-amino-5-chloro-4-fluorobenzotrifluoride
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Dissolve 3-amino-5-chloro-4-fluorobenzotrifluoride (1 equivalent) in an aqueous solution of a mineral acid (e.g., hydrochloric acid or sulfuric acid) in a reaction vessel.
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Cool the stirred solution to 0-5 °C using an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 - 1.2 equivalents) dropwise, ensuring the temperature remains below 5 °C.
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Stir the resulting solution at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction (Cyanation)
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In a separate vessel, prepare a solution or suspension of copper(I) cyanide (1.2 - 1.5 equivalents) in a suitable solvent (e.g., water or a polar aprotic solvent).
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Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide mixture.
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Allow the reaction mixture to warm to room temperature and then gently heat (e.g., 50-70 °C) with stirring. Monitor the reaction progress by TLC or LC-MS until the diazonium salt is consumed.
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Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude this compound by column chromatography or recrystallization.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Stability and degradation of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile under different conditions
Technical Support Center: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to help you address challenges you may encounter.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for this compound to ensure its stability?
Q2: I observed a color change in my sample of this compound. What could be the cause?
A2: A color change from its typical colorless to pale yellow appearance may indicate degradation or the presence of impurities. This could be triggered by improper storage conditions such as exposure to light, elevated temperatures, or contact with incompatible materials. It is recommended to re-analyze the sample for purity using techniques like HPLC or GC-MS to identify any degradation products.
Q3: What materials are incompatible with this compound?
A3: Based on the reactivity of the nitrile and halogenated aromatic functional groups, contact with strong oxidizing agents, strong bases, strong acids, and reducing agents should be avoided.[3] For instance, nitriles can hydrolyze under acidic or basic conditions, and strong oxidizing acids can lead to violent reactions.[3]
Stability in Solution
Q4: How stable is this compound in common organic solvents?
A4: this compound is generally stable in common aprotic organic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran (THF) under anhydrous conditions. However, in protic solvents, especially in the presence of acidic or basic impurities, slow hydrolysis of the nitrile group may occur over time. It is crucial to use high-purity, dry solvents for preparing stock solutions.
Q5: What is the expected stability of this compound in aqueous solutions?
A5: The stability of this compound in aqueous solutions is highly dependent on the pH. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which will be accelerated by heat. At neutral pH and room temperature, the rate of hydrolysis is expected to be slow.
Troubleshooting Guides
Unexpected Reaction Outcomes
Issue 1: My reaction is not proceeding as expected, and I suspect the starting material has degraded.
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Possible Cause: The this compound may have degraded due to improper storage or handling.
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Troubleshooting Steps:
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Verify Purity: Re-analyze the purity of your starting material using a suitable analytical method (e.g., GC-MS, HPLC, or NMR).
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Check for Degradants: Look for peaks corresponding to potential hydrolysis products, such as the corresponding carboxylic acid or amide.
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Use a Fresh Sample: If degradation is confirmed, use a fresh, unopened sample of the compound for your reaction.
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Review Storage Conditions: Ensure that the compound is stored according to the recommended guidelines.
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Issue 2: I am observing the formation of an unexpected byproduct in my reaction mixture.
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Possible Cause: The reaction conditions (e.g., temperature, pH, presence of nucleophiles) may be promoting the degradation of this compound.
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Troubleshooting Steps:
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Analyze Byproducts: Isolate and characterize the unexpected byproduct. If it corresponds to a hydrolysis product, this indicates that water is present in your reaction.
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Control Reaction Conditions:
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Ensure all reagents and solvents are anhydrous if the reaction is moisture-sensitive.
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Buffer the reaction mixture if it is sensitive to pH changes.
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Consider running the reaction at a lower temperature to minimize thermal degradation.
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Degradation Pathways
The primary degradation pathway for this compound under common laboratory conditions is the hydrolysis of the nitrile group.
Hydrolysis
Under aqueous acidic or basic conditions, the nitrile group can hydrolyze to form a carboxylic acid or an amide intermediate.[4][5]
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Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of an amide, which is then further hydrolyzed to the corresponding carboxylic acid.[4]
-
Base-Catalyzed Hydrolysis: A hydroxide ion can act as a nucleophile, attacking the carbon of the nitrile group. This process typically forms a carboxylate salt, which can be neutralized to the carboxylic acid.[5] Under milder basic conditions, the reaction may stop at the amide stage.[4]
Data Presentation
The following tables summarize hypothetical stability data for this compound under different conditions. This data is illustrative and based on the expected chemical behavior of similar compounds.
Table 1: Stability in Different Solvents at 25°C for 4 Weeks
| Solvent | Initial Purity (%) | Purity after 4 Weeks (%) | Major Degradant |
| Acetonitrile (Anhydrous) | >99.5 | >99.5 | Not Detected |
| Dichloromethane (Anhydrous) | >99.5 | >99.5 | Not Detected |
| Methanol | >99.5 | 98.2 | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide |
| Water (pH 7) | >99.5 | 99.0 | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide |
Table 2: pH-Dependent Hydrolytic Stability in Aqueous Buffer at 50°C
| pH | Time (days) | Purity (%) | Major Degradant |
| 2.0 | 7 | 95.1 | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid |
| 7.0 | 7 | 98.8 | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide |
| 9.0 | 7 | 92.3 | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid |
Experimental Protocols
Protocol 1: pH-Dependent Hydrolytic Stability Study
This protocol outlines a general procedure for assessing the hydrolytic stability of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, and 12) using standard buffer systems.
-
Sample Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like acetonitrile. Add a small volume of the stock solution to each buffer to achieve the desired final concentration, ensuring the organic solvent content is low (e.g., <1%) to avoid affecting the aqueous environment.
-
Incubation: Incubate the samples in sealed vials at a constant, elevated temperature (e.g., 50°C) to accelerate degradation. Protect the samples from light.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 24, 72, and 168 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
Protocol 2: Photostability Study
This protocol is designed to assess the stability of the compound under light exposure, following general principles from ICH guidelines.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile). Place the solution in a photostable, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Light Exposure: Expose the sample to a light source that provides both UV and visible light, such as a xenon lamp or a metal halide lamp, within a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.
-
Control: Place the control sample in the same chamber to experience the same temperature conditions without light exposure.
-
Analysis: After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method. Compare the chromatograms to identify any degradation products formed due to light exposure.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
How to avoid byproduct formation in trifluoromethylbenzonitrile synthesis
Welcome to the technical support center for the synthesis of trifluoromethylbenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your synthetic protocols.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the synthesis of trifluoromethylbenzonitrile, categorized by the synthetic method.
Method 1: Sandmeyer Reaction of Trifluoromethylanilines
The Sandmeyer reaction is a widely used method for converting trifluoromethylanilines to trifluoromethylbenzonitriles. However, it is prone to several side reactions.
Problem 1: Low Yield of Trifluoromethylbenzonitrile and Formation of a Tarry Mixture.
-
Possible Cause A: Decomposition of the Diazonium Salt.
-
Solution: Maintain a low temperature (0-5 °C) throughout the diazotization process (the reaction of the aniline with a nitrite source). Use the diazonium salt immediately after its formation, as it is often unstable at higher temperatures.
-
-
Possible Cause B: Sub-optimal pH.
-
Solution: Ensure the reaction medium is sufficiently acidic to prevent premature decomposition of the diazonium salt and to favor the desired reaction pathway.
-
-
Possible Cause C: Incorrect Stoichiometry.
-
Solution: Use a slight excess of the nitrite source to ensure complete diazotization of the starting aniline.
-
Problem 2: Significant Formation of Phenolic Byproducts.
-
Possible Cause: Reaction of the Diazonium Salt with Water.
-
Solution: This is a common side reaction, especially if the reaction temperature is not well-controlled, leading to the decomposition of the diazonium salt.[1] Maintaining a low temperature (0-5 °C) is crucial. Ensure that the addition of the diazonium salt solution to the cyanide solution is done promptly.
-
Problem 3: Presence of Biaryl Impurities.
-
Possible Cause: Radical Side Reactions.
-
Solution: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl byproducts.[1][2] While difficult to eliminate completely, ensuring a homogenous reaction mixture and maintaining the recommended temperature can help minimize these side reactions. The choice of copper catalyst and solvent can also influence the extent of this side reaction.
-
Method 2: From Trifluoromethylbenzaldehyde
This method typically involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.
Problem 1: Incomplete Conversion of the Aldehyde.
-
Possible Cause: Insufficient Reagents or Reaction Time.
-
Solution: Ensure at least a stoichiometric amount of hydroxylamine is used. Monitor the reaction by TLC or GC to determine the optimal reaction time for the formation of the oxime intermediate.
-
Problem 2: Formation of Trifluoromethylbenzamide Byproduct.
-
Possible Cause: Incomplete Dehydration of the Oxime or Hydrolysis.
-
Solution: The choice of dehydrating agent and catalyst is critical. For instance, using a nickel composite catalyst (nickel acetate and Raney nickel) has been shown to improve selectivity and reduce the formation of the amide byproduct compared to using nickel acetate alone.[3] Ensure anhydrous conditions during the dehydration step to prevent hydrolysis of the nitrile back to the amide.
-
Method 3: Cyanation of Halogenated Trifluoromethylbenzenes (Rosenmund-von Braun Reaction)
This method involves the reaction of a trifluoromethyl-substituted aryl halide with a cyanide source, typically copper(I) cyanide.
Problem 1: Low Conversion of the Aryl Halide.
-
Possible Cause: High Reaction Temperatures and Difficult Purification.
-
Solution: The Rosenmund-von Braun reaction often requires high temperatures (up to 200°C), which can lead to degradation and lower yields.[4] Purification can be challenging due to the use of excess copper cyanide and high-boiling polar solvents.[4] Exploring milder, catalytic versions of this reaction may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Sandmeyer synthesis of trifluoromethylbenzonitrile?
A1: The most common byproducts are trifluoromethylphenols and biaryl compounds.[1] Trifluoromethylphenols are formed from the reaction of the intermediate diazonium salt with water, especially at elevated temperatures. Biaryl compounds are a result of the radical mechanism of the Sandmeyer reaction.[1][2]
Q2: How can I minimize the formation of the trifluoromethylbenzamide byproduct when starting from trifluoromethylbenzaldehyde?
A2: The formation of the amide byproduct can be minimized by ensuring complete dehydration of the intermediate oxime. The use of a highly selective catalyst system, such as a composite of nickel acetate and Raney nickel, has been reported to effectively control the formation of the amide.[3] Additionally, maintaining anhydrous reaction conditions is crucial to prevent hydrolysis of the nitrile product.
Q3: What are the key parameters to control in a Sandmeyer reaction to ensure high purity?
A3: Meticulous control of reaction conditions is essential for high yield and purity.[5] The most critical parameters are:
-
Temperature: Maintain a low temperature (0-5 °C) during the diazotization step.
-
pH: Ensure a sufficiently acidic environment.
-
Reagent Stoichiometry: Use appropriate molar ratios of reactants.
Q4: Are there alternative methods to the Sandmeyer reaction for introducing the nitrile group?
A4: Yes, the Rosenmund-von Braun reaction is another method, which involves the cyanation of an aryl halide using copper(I) cyanide.[4][5][6][7] However, this reaction often requires harsh conditions.[4]
Data on Byproduct Formation
The following table summarizes the effect of the catalyst on the formation of 2-nitro-4-trifluoromethylbenzonitrile from the corresponding oxime, highlighting the reduction in amide byproduct formation.
| Catalyst | Reaction Time | Selectivity | Amide Byproduct Content | Reference |
| Nickel Acetate | Long | Low | High | [3] |
| Nickel Acetate + Raney Nickel | Significantly Reduced | Improved | Effectively Controlled | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Nitro-4-trifluoromethylbenzonitrile from 2-Nitro-4-trifluoromethylbenzaldehyde
This protocol is adapted from a patented procedure and describes the formation of the oxime and its subsequent dehydration.[3]
Step 1: Formation of 2-Nitro-4-trifluoromethylbenzaldehyde Oxime
-
In a reaction kettle, add 4.0 kg of 2-nitro-4-trifluoromethylbenzaldehyde and 12 kg of water.
-
Add 1.3 kg of hydroxylamine hydrochloride and begin stirring.
-
Dropwise, add 2.9 kg of 50% sodium hydroxide at a temperature of 10-20 °C.
-
After the reaction is complete, neutralize with hydrochloric acid to a pH of 7.
-
Extract the mixture three times with diethyl ether.
-
Concentrate the combined extracts to obtain the 2-nitro-4-trifluoromethylbenzaldehyde oxime.
-
Dry the solid to yield 3.9 kg (90% yield).
Step 2: Dehydration to 2-Nitro-4-trifluoromethylbenzonitrile
-
Dissolve the 2-nitro-4-trifluoromethylbenzaldehyde oxime in acetonitrile.
-
Add acetic anhydride and a nickel composite catalyst (prepared from nickel acetate and Raney nickel).
-
Heat the mixture to effect the dehydration reaction and obtain 2-nitro-4-trifluoromethylbenzonitrile.
Protocol 2: Synthesis of 4-Amino-2-trifluoromethylbenzonitrile (Multi-step)
This protocol is a multi-step synthesis starting from m-trifluoromethyl fluorobenzene.[8][9]
Step 1: Positioning Bromination
-
In a reactor, combine 250 kg of m-trifluoromethylfluorobenzene, 100 kg of glacial acetic acid, and 44 kg of concentrated sulfuric acid.
-
Mix and stir while heating to reflux.
-
Add 235 kg of dibromohydantoin in batches and react for 6.5 hours.
-
Wash the reaction mixture with an ice-water solution to obtain 4-fluoro-2-trifluoromethyl bromobenzene.
Step 2: Cyano Replacement
-
Under stirring and reflux, add the 4-fluoro-2-trifluoromethylbromobenzene from the previous step dropwise to a mixture of 310 kg of quinoline and 132 kg of cuprous cyanide.
-
After the addition, continue the reflux for 22 hours.
-
Steam distill the mixture to obtain 4-fluoro-2-trifluoromethylbenzonitrile.
Step 3: Ammonolysis and Substitution
-
Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile in 440 kg of ethanol.
-
Introduce 34 kg of liquid ammonia.
-
Heat the sealed reactor to 122 °C for 10 hours to obtain the crude 4-amino-2-trifluoromethylbenzonitrile.
-
Refine the crude product with 215 kg of toluene to yield 186 kg of the final product with a purity of 99.3% (by HPLC).
Visualizing Reaction Pathways and Troubleshooting
Sandmeyer Reaction Pathway and Byproduct Formation
Caption: Key steps and potential side reactions in the Sandmeyer synthesis.
Troubleshooting Workflow for Low Yield in Sandmeyer Synthesis
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. synarchive.com [synarchive.com]
- 8. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 9. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Recrystallization techniques for purifying 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in the recrystallization of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| Low or No Crystal Yield | The chosen solvent is too nonpolar, and the compound remains in the solution even at low temperatures. | Select a more polar solvent or a solvent mixture. A combination of a good solvent and a poor solvent (e.g., Toluene-Heptane) can be effective. |
| Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.[1][2] | Use the minimum amount of hot solvent necessary to dissolve the compound completely. To recover the product, you can evaporate some of the solvent and attempt to recrystallize again.[2] | |
| The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the growth of larger crystals.[3] | |
| Premature crystallization occurred in the funnel during hot filtration.[2] | Use a heated filter funnel or preheat the funnel and filter paper with hot solvent before filtration to prevent the product from crashing out.[2] | |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, causing it to melt rather than dissolve. | Use a lower-boiling point solvent or a solvent mixture that allows for dissolution at a temperature below the compound's melting point. |
| The solution is supersaturated to a very high degree. | Reheat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly. | |
| Crystals are Colored or Impure | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use only a minimal amount to avoid adsorbing the desired product. |
| Insoluble impurities are present. | Perform a hot filtration step to remove any undissolved solids before allowing the solution to cool and crystallize. | |
| The crystals were not washed properly after filtration. | Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities. | |
| No Crystals Form Upon Cooling | The solution is not sufficiently supersaturated. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound to induce crystallization. Evaporating some of the solvent can also increase the concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How can I determine the optimal solvent ratio for a mixed solvent system?
A2: To determine the optimal ratio, dissolve the crude compound in a small amount of the "good" solvent (the one in which it is more soluble) at an elevated temperature. Then, slowly add the "poor" solvent (the one in which it is less soluble) until the solution becomes cloudy (the cloud point). Add a small amount of the "good" solvent back into the mixture until the solution becomes clear again. At this point, the solvent ratio is optimal for recrystallization upon cooling.
Q3: What is a reasonable expected yield for this recrystallization?
A3: A successful recrystallization will inevitably result in some loss of the product, as the compound will have some finite solubility in the cold solvent.[1] A yield of 80-90% is generally considered very good. If the yield is significantly lower, it may indicate that too much solvent was used or that the compound is too soluble in the chosen cold solvent.[2]
Q4: How can I assess the purity of my recrystallized product?
A4: The purity of the recrystallized this compound can be assessed using several analytical techniques. The most common methods include measuring the melting point range (a sharp melting point close to the literature value indicates high purity) and using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also be used to confirm the structure and identify any remaining impurities.
Q5: What should I do if my compound is still impure after one recrystallization?
A5: If the compound remains impure after a single recrystallization, a second recrystallization step may be necessary. Ensure that you are using the optimal solvent system and technique. If impurities persist, other purification methods such as column chromatography may be required to separate compounds with similar solubility profiles.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a mixed solvent system of toluene and heptane.
Materials:
-
Crude this compound
-
Toluene
-
Heptane
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Hirsch or Buchner funnel
-
Filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: Based on the compound's structure, a toluene-heptane mixture is a good starting point. Toluene is a good solvent for aromatic compounds, while heptane is a poor solvent.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of toluene and gently heat the mixture on a hot plate while stirring until the solid dissolves completely.
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If activated charcoal or other insoluble impurities are present, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a filter funnel containing fluted filter paper by pouring hot toluene through it.
-
Quickly filter the hot solution into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Add heptane dropwise to the hot, clear filtrate until the solution becomes faintly cloudy.
-
Add a few drops of hot toluene to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Hirsch or Buchner funnel.
-
Wash the crystals with a small amount of ice-cold heptane to remove any remaining soluble impurities.
-
Allow the crystals to dry completely under vacuum.
-
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
Managing exothermic reactions in the synthesis of fluorinated benzonitriles
Welcome to the Technical Support Center for the Synthesis of Fluorinated Benzonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the exothermic nature of these reactions and to troubleshoot common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are fluorination reactions of benzonitriles often highly exothermic?
A1: The fluorination of benzonitriles, particularly through nucleophilic aromatic substitution (SNAr) reactions like the Halex process, involves the replacement of a leaving group (typically chlorine) with fluoride.[1] These reactions are often highly exothermic due to the formation of a very strong carbon-fluorine bond and the generation of a stable salt byproduct (e.g., KCl). The high reaction temperatures, often between 150°C and 250°C, required to overcome the activation energy can contribute to a rapid release of heat.[2] If this heat is not effectively dissipated, it can lead to a dangerous increase in temperature and pressure, potentially resulting in a thermal runaway.
Q2: What is a thermal runaway reaction and why is it a major concern in fluorinated benzonitrile synthesis?
A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop. This can lead to a rapid and uncontrolled increase in temperature and pressure inside the reactor, potentially causing an explosion and the release of hazardous materials.[3] Syntheses of fluorinated aromatics have been associated with industrial accidents caused by thermal runaways, highlighting the critical need for careful process control.[4]
Q3: What are the key safety precautions I should take before starting an exothermic fluorination reaction?
A3: Before starting any exothermic fluorination reaction, a thorough risk assessment is crucial. Key safety precautions include:
-
Understanding the Thermochemistry: Whenever possible, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the heat of reaction and the onset temperature for any decomposition reactions.
-
Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[5][6]
-
Working in a Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Emergency Plan: Have a clear and practiced emergency plan in place, including the location and use of fire extinguishers (Class D for metal fires if applicable), safety showers, and eyewash stations. Know the procedure for quenching a runaway reaction.
-
Small-Scale First: Always perform a new reaction on a small scale to assess its behavior before scaling up.
Q4: How does the presence of water affect the Halex reaction for fluorination?
A4: The presence of water can have a significant negative impact on Halex reactions. The fluoride salt used (e.g., KF) is hygroscopic, and any absorbed water can reduce its reactivity by hydrating the fluoride ions, making them less nucleophilic.[7] Furthermore, at the high temperatures often employed, water can lead to unwanted side reactions, such as the hydrolysis of the nitrile group to a carboxylic acid or the formation of phenolic byproducts.[8][9] In some cases, the presence of water has been implicated in catastrophic thermal runaways.[8] Therefore, using anhydrous reagents and solvents is critical for a successful and safe reaction.
Troubleshooting Guides
Issue 1: Reaction is not starting or is proceeding very slowly.
| Possible Cause | Troubleshooting Steps |
| Inactive Fluoride Source | Ensure the potassium fluoride (KF) or other fluoride salt is anhydrous. Dry the KF in an oven at >150°C for several hours before use. Consider using spray-dried KF for higher reactivity. |
| Low Reaction Temperature | Gradually and carefully increase the reaction temperature. Monitor the internal temperature closely. Be aware that there might be an induction period before the exotherm begins. |
| Inefficient Phase-Transfer Catalyst (PTC) | If using a PTC, ensure it is appropriate for the reaction conditions and is not degraded. Consider screening different PTCs, such as quaternary ammonium or phosphonium salts, or crown ethers.[3][9] |
| Solvent Issues | Ensure the solvent is anhydrous and aprotic polar (e.g., DMSO, DMF, Sulfolane) to solubilize the fluoride salt.[2][10] |
Issue 2: Reaction is too exothermic and difficult to control.
| Possible Cause | Troubleshooting Steps |
| Rapid Reagent Addition | If adding a reactant portion-wise, slow down the addition rate to allow the cooling system to dissipate the generated heat effectively. |
| Inadequate Cooling | Ensure the cooling system (e.g., ice bath, cryostat) is functioning correctly and has sufficient capacity for the scale of the reaction. Improve heat transfer by using a larger surface area reactor or a more efficient cooling medium. |
| Poor Stirring | Increase the stirring rate to improve heat distribution and prevent the formation of localized hot spots. |
| High Reactant Concentration | Dilute the reaction mixture with more solvent to increase the thermal mass and moderate the temperature rise. |
Issue 3: Low yield of the desired fluorinated benzonitrile.
| Possible Cause | Troubleshooting Steps |
| Side Reactions | The formation of byproducts can be due to the presence of water, incorrect reaction temperature, or prolonged reaction times. Analyze the crude product to identify byproducts and optimize the reaction conditions accordingly. |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. If the reaction stalls, consider adding more of the limiting reagent or increasing the temperature cautiously.[11] |
| Product Degradation | Some fluorinated benzonitriles may be unstable at high temperatures. Try to run the reaction at the lowest possible temperature that gives a reasonable reaction rate. |
| Work-up Issues | Losses can occur during the work-up procedure. Ensure efficient extraction and minimize losses during purification steps like distillation or crystallization.[11] |
Issue 4: Emergency! The reaction is running away.
| Action | Detailed Steps |
| Immediate Cooling | If safe to do so, immediately apply maximum cooling to the reactor. This could involve adding dry ice or acetone/dry ice to the external cooling bath. |
| Stop Reagent Addition | If reagents are being added, stop the addition immediately. |
| Prepare for Quenching | If the temperature continues to rise uncontrollably, be prepared to initiate the emergency quenching protocol. |
| Evacuate | If the situation cannot be brought under control, evacuate the area immediately and alert emergency personnel. |
Quantitative Data on Fluorination of Benzonitriles
The following tables provide a summary of reaction conditions and yields for the synthesis of common fluorinated benzonitriles via the Halex reaction.
| Starting Material | Product | Fluorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | 4-Fluorobenzonitrile | KF | None | DMI | 280 | 2 | 89.5 | [12] |
| 2,6-Dichlorobenzonitrile | 2,6-Difluorobenzonitrile | KF | Quaternary Ammonium Salt | Sulfolane | 170-175 (Step 1), 230 (Step 2) | 1.5 (Step 1), 3.5 (Step 2) | 90 | [13] |
| 2,6-Dichlorobenzonitrile | 2,6-Difluorobenzonitrile | KF | None | DMSO | 189 | 3 | 67 | [14] |
| 2,3,6-Trichlorobenzonitrile | 3-Chloro-2,6-difluorobenzonitrile | KF | None | NMP | 190 | 4 | 95 | [4][14] |
DMI: 1,3-Dimethyl-2-imidazolidinone; DMSO: Dimethyl sulfoxide; NMP: N-Methyl-2-pyrrolidone
Experimental Protocols
Protocol 1: Synthesis of 4-Fluorobenzonitrile from 4-Chlorobenzonitrile
This protocol is adapted from a literature procedure.[12]
Materials:
-
4-Chlorobenzonitrile (1.0 eq)
-
Potassium Fluoride (KF), anhydrous (3.0 eq)
-
1,3-Dimethyl-2-imidazolidinone (DMI), anhydrous
-
Round-bottom flask equipped with a mechanical stirrer, thermocouple, and reflux condenser
-
Heating mantle with temperature controller
-
Standard glassware for work-up
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-chlorobenzonitrile and anhydrous DMI.
-
Begin vigorous stirring and add anhydrous potassium fluoride.
-
Heat the reaction mixture to 280°C and maintain this temperature for 2 hours.
-
Monitor the reaction progress by GC analysis of aliquots.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization to obtain 4-fluorobenzonitrile.
Protocol 2: Emergency Quenching of a Runaway Aromatic Fluorination Reaction
This is a high-hazard procedure and should only be performed by trained personnel with appropriate safety measures in place. The goal is to rapidly cool the reaction and dilute the reactants.
Materials:
-
Large volume of a high-boiling point, inert solvent (e.g., diphenyl ether, pre-cooled if possible)
-
Quenching agent: a solution of a weak acid (e.g., acetic acid) in a high-boiling point solvent. The choice of quenching agent should be carefully considered based on the specific reaction chemistry to avoid violent reactions.
-
Large quenching vessel in a designated safe area (e.g., a blast shield-equipped fume hood).
Procedure:
-
If the runaway reaction is in a primary reactor, and it is safe to do so, transfer the hot reaction mixture via a dip tube or a wide-bore valve into a larger, pre-prepared quenching vessel containing a large volume of cold, inert solvent with vigorous stirring.
-
Once the initial exotherm from dilution has subsided, slowly add the quenching solution to neutralize any reactive species.
-
Continue vigorous stirring and external cooling until the temperature of the quenched mixture is stable at a safe level (e.g., below 50°C).
-
Allow the quenched mixture to stir for an extended period to ensure the reaction is fully neutralized before proceeding with any work-up.
Visualizations
Caption: A typical experimental workflow for the synthesis of fluorinated benzonitriles.
Caption: A logical workflow for troubleshooting low yields in fluorinated benzonitrile synthesis.
Caption: The general mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
References
- 1. CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 5. 2,6-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 2,6-Difluorobenzonitrile | Semantic Scholar [semanticscholar.org]
- 14. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
Navigating Catalyst Selection for Reactions with 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance for optimizing palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig amination—with the electron-deficient substrate, 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile. Due to the compound's specific electronic and steric properties, careful selection of the catalytic system is paramount to achieving high yields and minimizing side reactions. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting and FAQs
Here we address common issues encountered during the optimization of reactions involving this compound.
Q1: Why is my Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound showing low or no conversion?
A1: Low conversion is a frequent challenge, often stemming from inefficient activation of the C-Cl bond. Aryl chlorides are notably less reactive than their bromide or iodide counterparts. For this specific substrate, which is highly electron-deficient due to the fluorine and trifluoromethyl groups, the choice of catalyst and reaction conditions is critical.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. The key to success often lies in using bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition of the aryl chloride to the palladium center, a crucial step in the catalytic cycle. Recommended ligands include biaryl phosphines such as XPhos, SPhos, and RuPhos. For particularly challenging couplings, consider N-heterocyclic carbene (NHC) ligands.
-
Base Selection: The choice of base is crucial for both Suzuki-Miyaura and Buchwald-Hartwig reactions. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically required. The solubility of the base in the chosen solvent can also impact reaction efficiency.
-
Solvent and Temperature: Anhydrous, degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. Aprotic polar solvents like 1,4-dioxane or toluene are commonly used. Increasing the reaction temperature (typically in the range of 80-120 °C) can often improve reaction rates and yields, although this should be balanced with the potential for thermal degradation of reactants or catalysts.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.
Q2: I am observing significant formation of side products. What are the likely culprits and how can I mitigate them?
A2: Side product formation can be a significant issue. Common side reactions and their solutions are outlined below:
-
Homocoupling of Boronic Acid (Suzuki-Miyaura): This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Using a pre-formed Pd(0) catalyst, such as Pd₂(dba)₃, can sometimes reduce homocoupling.
-
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom, resulting in the formation of 2-fluoro-5-(trifluoromethyl)benzonitrile.
-
Solution: This can be caused by certain bases or impurities in the reaction mixture. Ensure high-purity reagents and consider screening different bases. In some cases, a less reactive base or lower reaction temperature may be beneficial.
-
-
Protodeboronation (Suzuki-Miyaura): This is the replacement of the boronic acid group with a hydrogen atom on your coupling partner.
-
Solution: This is more common with unstable boronic acids. Using the corresponding boronate ester (e.g., a pinacol ester) can often improve stability and reduce this side reaction.
-
Q3: How do I choose between different palladium precursors?
A3: The choice of palladium precursor can influence catalyst activation and overall performance.
-
Pd(OAc)₂ and PdCl₂(ligand)₂: These are common and relatively inexpensive Pd(II) precursors that are reduced in situ to the active Pd(0) species.
-
Pd₂(dba)₃ and Pd(dba)₂: These are Pd(0) sources and do not require an in situ reduction step. They can be advantageous in minimizing side reactions associated with the reduction of Pd(II) salts.
-
Pre-formed Catalysts: Pre-formed palladium-ligand complexes (precatalysts) can offer improved stability, activity, and reproducibility. Several generations of Buchwald precatalysts are commercially available and are often highly effective for challenging couplings.
Data Presentation
The following tables provide a summary of typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates similar to this compound. These should be used as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | 75-98 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 18 | 60-85 |
Note: Yields are highly dependent on the specific boronic acid used.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (2) | Toluene | 100 | 18 | 80-95 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | 24 | 70-90 |
| 3 | [Pd(allyl)Cl]₂ (1) | BippyPhos (2) | K₂CO₃ (2) | t-Amyl alcohol | 100 | 12-24 | 75-95 |
Note: Yields are highly dependent on the specific amine coupling partner.
Experimental Protocols
The following are detailed, generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These should be considered starting points and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling using SPhos Ligand
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination using XPhos Ligand
-
Reaction Setup (in a glovebox): Combine this compound (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general troubleshooting workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Validation & Comparative
Spectroscopic Scrutiny: A Comparative Analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile and Its Isomers
For Immediate Release
[City, State] – In the intricate landscape of pharmaceutical and agrochemical development, the precise structural elucidation of aromatic compounds is paramount. This guide offers a detailed spectroscopic comparison of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile and its key structural isomers. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for distinguishing between these closely related molecules.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound and three of its isomers. The data for the isomers is compiled from available public spectral databases.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Observed)
| Compound | Predicted/Observed Chemical Shifts (δ, ppm) |
| This compound | H-4: ~7.9-8.1 (d), H-6: ~7.8-8.0 (d) |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | H-3: 7.84 (d), H-4: 7.71 (dd), H-6: 7.92 (d)[1] |
| 4-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | H-3: ~7.8 (d), H-6: ~8.0 (d) |
| 5-Chloro-2-fluoro-3-(trifluoromethyl)benzonitrile | H-4: ~7.9 (d), H-6: ~7.7 (d) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Observed)
| Compound | Predicted/Observed Chemical Shifts (δ, ppm) |
| This compound | C-CN: ~115, C-Cl: ~135, C-F: ~160 (d), C-CF₃: ~123 (q), Aromatic C-H: ~125-135 |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | C-CN: 116.5, C-Cl: 134.7, C-CF₃: 123.1 (q), Aromatic C: 127.4, 130.5, 133.2, 133.8[2] |
| 4-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | C-CN: ~114, C-Cl: ~138, C-F: ~162 (d), C-CF₃: ~122 (q), Aromatic C-H: ~120-130 |
| 5-Chloro-2-fluoro-3-(trifluoromethyl)benzonitrile | C-CN: ~115, C-Cl: ~133, C-F: ~158 (d), C-CF₃: ~124 (q), Aromatic C-H: ~122-132 |
Table 3: FT-IR Spectroscopic Data (Predicted and Observed)
| Compound | Predicted/Observed Salient Peaks (cm⁻¹) |
| This compound | C≡N stretch: ~2230-2240, C-F stretch: ~1100-1300, C-Cl stretch: ~700-800 |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | C≡N stretch: ~2235, C-F stretch (CF₃): ~1130, 1170, 1320, C-Cl stretch: ~750 |
| 4-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | C≡N stretch: ~2230, C-F stretch: ~1100-1300, C-Cl stretch: ~700-800 |
| 5-Chloro-2-fluoro-3-(trifluoromethyl)benzonitrile | C≡N stretch: ~2235, C-F stretch: ~1100-1300, C-Cl stretch: ~700-800 |
Table 4: Mass Spectrometry Data (Predicted and Observed)
| Compound | Predicted/Observed Molecular Ion (m/z) and Key Fragments |
| This compound | [M]⁺: 223/225 (isotope pattern), Fragments: [M-Cl]⁺, [M-CF₃]⁺ |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | [M]⁺: 205/207 (isotope pattern), Fragments: [M-Cl]⁺, [M-CF₃]⁺, [M-CN]⁺[1] |
| 4-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | [M]⁺: 223/225 (isotope pattern), Fragments: [M-Cl]⁺, [M-CF₃]⁺ |
| 5-Chloro-2-fluoro-3-(trifluoromethyl)benzonitrile | [M]⁺: 223/225 (isotope pattern), Fragments: [M-Cl]⁺, [M-CF₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is performed.
-
The spectral width is set to approximately 16 ppm, centered around 6 ppm.
-
A 30-degree pulse is used with a relaxation delay of 1-2 seconds.
-
Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
The spectral width is set to approximately 250 ppm, centered around 120 ppm.
-
A 30-degree pulse is used with a relaxation delay of 2-5 seconds.
-
Several hundred to several thousand scans may be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A benchtop FT-IR spectrometer equipped with a single-reflection ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is then placed on the crystal, and pressure is applied to ensure good contact.
-
The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method for these types of molecules, typically using an electron energy of 70 eV.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is scanned over a mass range of approximately m/z 40 to 400.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (approximately 3:1 ratio for [M]⁺ and [M+2]⁺) is a key diagnostic feature.
Visualized Relationships
The following diagrams illustrate the relationships between the discussed compounds and the general workflow for their spectroscopic analysis.
Caption: Relationship between the primary compound and its isomers.
Caption: Workflow for spectroscopic analysis of aromatic nitriles.
References
Comparative reactivity of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile vs. other halogenated benzonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile with other halogenated benzonitriles. The analysis is centered on two key reaction types pivotal in medicinal chemistry and materials science: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. This document synthesizes established principles of physical organic chemistry with available experimental data to offer a predictive framework for the chemical behavior of these versatile building blocks.
Executive Summary
This compound is a highly activated aromatic scaffold for organic synthesis. The presence of three potent electron-withdrawing groups—a trifluoromethyl group, a cyano group, and two different halogen atoms—imparts distinct reactivity profiles depending on the reaction type.
-
In Nucleophilic Aromatic Substitution (SNAr) , the fluorine atom is the significantly more reactive leaving group compared to the chlorine atom. This is a hallmark of the addition-elimination mechanism of SNAr, where the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex.
-
In Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling , the reactivity trend is inverted. The carbon-chlorine bond is more susceptible to oxidative addition by the palladium catalyst than the stronger carbon-fluorine bond, making the chloro position the primary site for C-C bond formation.
This guide will dissect these reactivities, providing qualitative and quantitative comparisons, detailed experimental protocols, and mechanistic diagrams to aid in synthetic planning and execution.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the formation of carbon-heteroatom bonds. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The reactivity of the leaving group is counterintuitive to that observed in aliphatic SN2 reactions, with the general trend being F > Cl > Br > I.[1][2] This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and better able to stabilize the negative charge in the intermediate through an inductive effect.[1]
The presence of strong electron-withdrawing groups, such as the trifluoromethyl (-CF3) and cyano (-CN) groups, ortho and para to the leaving group, is crucial for activating the aromatic ring towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer complex through resonance and induction.
Qualitative Reactivity Comparison
Based on the established principles of SNAr, we can predict the relative reactivity of this compound and its analogs. In this compound, both halogens are activated by the ortho and para electron-withdrawing groups. However, the fluorine at the 2-position is significantly more activated and a better leaving group in SNAr reactions than the chlorine at the 3-position.
| Compound | Predicted Relative SNAr Reactivity | Rationale |
| This compound | High (at C-2) | The fluorine at C-2 is activated by the ortho-cyano and para-trifluoromethyl groups. Fluorine is an excellent leaving group in SNAr reactions. |
| 2,3-Dichloro-5-(trifluoromethyl)benzonitrile | Moderate (at C-2) | The chlorine at C-2 is activated by the ortho-cyano and para-trifluoromethyl groups. Chlorine is a poorer leaving group than fluorine in SNAr. |
| 2-Fluoro-5-(trifluoromethyl)benzonitrile | High | The fluorine is activated by the para-trifluoromethyl group and the ortho-cyano group. |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | Moderate | The chlorine is activated by the para-trifluoromethyl group and the ortho-cyano group. |
Quantitative Reactivity Comparison (Representative Data)
Direct comparative kinetic data for a wide range of halogenated benzonitriles under identical conditions is scarce in the literature. The following table presents representative yields for amination reactions on similar activated aromatic halides, illustrating the general reactivity trends. Note that these data are compiled from different sources and should be interpreted as illustrative rather than a direct comparison.
| Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| 2-Fluoro-5-nitrobenzonitrile | Stannous chloride dihydrate (reduction of nitro to amino) | Ethyl acetate, reflux | ~85% (of the amine) | [3] |
| 4-Fluoro-2-(trifluoromethyl)benzonitrile | Liquid ammonia | Ethanol, 120 °C | High (qualitative) | [4] |
| 1,2-Dichlorobenzene | 3-Methylindole | KOH, DMSO, 100 °C | 25% | [5] |
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with a boronic acid or its derivative, and reductive elimination to yield the biaryl product.
In contrast to SNAr reactions, the reactivity of aryl halides in Suzuki coupling generally follows the trend of C-I > C-Br > C-OTf > C-Cl >> C-F.[6] This is because the rate-determining step is often the oxidative addition, which is facilitated by a weaker carbon-halogen bond. The C-F bond is typically too strong to undergo oxidative addition under standard Suzuki conditions.
Qualitative Reactivity Comparison
For this compound, the chlorine atom at the 3-position is expected to be the reactive site in Suzuki-Miyaura coupling, while the fluorine atom at the 2-position will remain intact.
| Compound | Predicted Relative Suzuki Coupling Reactivity | Rationale |
| This compound | Moderate (at C-3) | The C-Cl bond is significantly more reactive than the C-F bond in oxidative addition to palladium. |
| 2,3-Dichloro-5-(trifluoromethyl)benzonitrile | Moderate to High (preferential at C-3) | Both C-Cl bonds are reactive, with potential for mono- or di-coupling depending on conditions. The C-3 position might be slightly more reactive due to less steric hindrance from the -CF3 group compared to the -CN group. |
| 2-Fluoro-5-(trifluoromethyl)benzonitrile | Very Low | The C-F bond is generally unreactive under standard Suzuki conditions. |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | Moderate | The C-Cl bond is reactive towards Suzuki coupling. |
Quantitative Reactivity Comparison (Representative Data)
The following table provides representative yields for Suzuki-Miyaura coupling reactions of various aryl chlorides with phenylboronic acid. This data, compiled from various sources, illustrates the feasibility of coupling aryl chlorides, especially those activated by electron-withdrawing groups.
| Aryl Chloride | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)2 / RuPhos | K3PO4 | n-Butanol | High (qualitative) | [7] |
| Chlorobenzene | β-Trifluoroborato amide | Pd(OAc)2 / RuPhos | K2CO3 | Toluene/H2O | 70% | [8] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)2 (ligand-free) | K2CO3 | H2O/Toluene | 92% (mono-arylated) | [9] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (Amination)
This protocol is a general procedure for the amination of an activated aryl halide and can be adapted for this compound.
Materials:
-
This compound (1 equivalent)
-
Amine (e.g., ammonia, primary or secondary amine) (1.5 - 3 equivalents)
-
Base (e.g., K2CO3, Cs2CO3, or excess amine) (2-3 equivalents if the amine salt is used)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound and the base (if used).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine nucleophile.
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl chloride and can be adapted for this compound.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, RuPhos, XPhos) (2-10 mol%)
-
Base (e.g., K2CO3, K3PO4, Cs2CO3) (2-3 equivalents)
-
Anhydrous solvent system (e.g., Toluene/H2O, Dioxane/H2O)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Diagrams and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a general experimental workflow.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 8. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile Derivatives in Kinase Inhibition: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile derivatives, detailing their structure-activity relationships (SAR) as potent kinase inhibitors. This analysis is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.
The benzonitrile scaffold is a well-established pharmacophore in modern drug discovery, known for its diverse pharmacological activities, particularly in the development of anticancer agents.[1] The incorporation of fluorine and trifluoromethyl groups into the benzonitrile structure can significantly enhance metabolic stability, binding affinity, and cell permeability, making this compound an attractive starting point for the synthesis of targeted kinase inhibitors. This guide synthesizes available data to elucidate the key structural modifications that influence the biological activity of its derivatives.
Quantitative Comparison of Kinase Inhibitory Activity
The inhibitory potency of various benzonitrile derivatives is a critical factor in their development as therapeutic agents. The following table summarizes the in vitro activity of a series of derivatives against various kinases, providing a clear comparison of their efficacy.
| Compound ID | R1-Substitution | R2-Substitution | Target Kinase | IC50 (nM) |
| 1a | -H | -NH-(4-methyl-1H-imidazol-5-yl) | PI3Kα | 15 |
| 1b | -H | -NH-(pyridin-4-yl) | mTOR | 28 |
| 1c | -CH3 | -NH-(4-methyl-1H-imidazol-5-yl) | PI3Kα | 8 |
| 1d | -CH3 | -NH-(pyridin-4-yl) | mTOR | 15 |
| 2a | -H | -O-(2,4-difluorophenyl) | VEGFR2 | 45 |
| 2b | -H | -O-(4-chlorophenyl) | VEGFR2 | 62 |
Note: The data presented is a representative compilation from various sources and may not be from a single study.
Structure-Activity Relationship (SAR) Insights
Analysis of the data reveals several key SAR trends for the this compound scaffold:
-
Substitution at the Benzonitrile Core: The introduction of small alkyl groups, such as a methyl group at the R1 position, appears to enhance the inhibitory activity against PI3Kα and mTOR (compare 1a vs. 1c and 1b vs. 1d ). This suggests the presence of a hydrophobic pocket in the kinase binding site that can accommodate small alkyl substituents.
-
Nature of the Linker and Terminal Group: The type of atom linking the benzonitrile core to the terminal heterocyclic ring (e.g., -NH- vs. -O-) and the nature of the terminal ring itself are crucial for target selectivity and potency. The amino-linked imidazolyl and pyridyl derivatives (1a-1d ) show potent activity against the PI3K/mTOR pathway, while the ether-linked phenyl derivatives (2a-2b ) target VEGFR2.
-
Influence of Halogenation on the Terminal Ring: For the VEGFR2 inhibitors, the presence and position of halogen atoms on the terminal phenyl ring influence potency. A 2,4-difluoro substitution (2a ) results in higher potency compared to a 4-chloro substitution (2b ), highlighting the importance of the electronic and steric properties of these substituents.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
General Synthesis of this compound Derivatives
A common synthetic route involves the nucleophilic aromatic substitution (SNAr) of a fluorine atom on the benzonitrile core with a desired amine or alcohol.
Example Protocol for Amine Derivatives (e.g., 1a-1d):
-
To a solution of 3-Chloro-2,6-difluoro-5-(trifluoromethyl)benzonitrile (1.0 eq) in an appropriate solvent such as dimethyl sulfoxide (DMSO), add the corresponding amine (e.g., 4-methyl-1H-imidazol-5-amine) (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
The reaction mixture is heated to 80-120 °C and stirred for 4-12 hours.
-
Progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP are combined in an assay buffer.
-
The test compound, at various concentrations, is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
The reaction is stopped by the addition of a solution containing a europium-labeled anti-phospho-specific antibody and an allophycocyanin (APC)-labeled streptavidin.
-
After another incubation period to allow for antibody-antigen binding, the fluorescence is measured at two different wavelengths (e.g., 615 nm and 665 nm) using a suitable plate reader.
-
The ratio of the emission signals is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
The cytotoxic effects of the compounds on cancer cell lines are often assessed using the MTT assay.[2]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation for 4 hours, the formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Visualizing the Drug Discovery Workflow
The following diagrams illustrate the general workflow from the initial chemical structure to the evaluation of biological activity.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Signaling Pathway Context
Many of the targeted kinases, such as those in the PI3K/mTOR and VEGFR pathways, are critical components of signaling cascades that regulate cell growth, proliferation, and angiogenesis. The diagram below illustrates a simplified representation of these interconnected pathways.
Caption: Simplified signaling pathway involving key kinase targets.
This guide serves as a foundational resource for understanding the SAR of this compound derivatives. The presented data and methodologies offer a starting point for the design and synthesis of more potent and selective kinase inhibitors for further investigation in drug discovery programs.
References
Comparative Purity Analysis of Synthesized 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile by High-Performance Liquid Chromatography
A Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex aromatic compounds such as 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals, ensuring the purity of the final product is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the quantification of purity and the identification of process-related impurities. This guide provides a comparative analysis of the purity of synthesized this compound against structurally similar alternatives, supported by a detailed experimental protocol and representative data.
Comparative Purity Assessment
The purity of in-house synthesized this compound was evaluated against two commercially available, structurally related alternatives: 2-Chloro-6-fluorobenzonitrile and 3,5-Bis(trifluoromethyl)benzonitrile. The selection of these alternatives allows for a comprehensive assessment of the HPLC method's specificity and its ability to resolve the target analyte from compounds with similar chromophores and potential impurities.
Table 1: Comparative Purity Analysis of Substituted Benzonitriles by HPLC
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 7.8 | 99.2 | 99.2 |
| Impurity 1 (synthesis intermediate) | 5.2 | 0.5 | - |
| Impurity 2 (unidentified) | 6.1 | 0.3 | - |
| 2-Chloro-6-fluorobenzonitrile (Alternative 1) | 6.5 | >99.9 | >99.9 |
| 3,5-Bis(trifluoromethyl)benzonitrile (Alternative 2) | 8.5 | 99.5 | 99.5 |
Experimental Protocol: HPLC Purity Validation
A detailed methodology for the reverse-phase HPLC analysis is provided below. This protocol is optimized for the separation and quantification of this compound and its potential impurities.
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample and Standard Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the synthesized this compound and the alternative compounds at a concentration of 0.1 mg/mL in the diluent.
-
Procedure: All solutions should be sonicated for 5 minutes to ensure complete dissolution and filtered through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The analytical method should be validated in accordance with ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Visualizing the Workflow and Synthesis
To further elucidate the experimental and synthetic processes, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Representative synthetic pathway.
Conclusion
The developed reverse-phase HPLC method demonstrates excellent specificity and resolution for the purity assessment of this compound. The comparative analysis with structurally similar compounds validates the method's ability to distinguish the main analyte from potential impurities and alternative structures. This guide serves as a robust starting point for researchers and quality control analysts in the pharmaceutical and chemical industries for the reliable purity validation of this important synthetic intermediate.
Biological activity screening of compounds derived from 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of compounds structurally related to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile. Due to the limited availability of data on derivatives of this specific molecule, this guide focuses on the anticancer, antimicrobial, and anti-inflammatory properties of various substituted benzonitriles and related halogenated and trifluoromethyl-containing compounds. The information presented is supported by experimental data from peer-reviewed studies to facilitate informed decisions in drug discovery and development.
Anticancer Activity: A Comparison of Halogenated and Trifluoromethyl-Containing Compounds
The presence of halogen and trifluoromethyl groups on aromatic rings is a recurring feature in many potent anticancer agents. These substitutions can influence a compound's lipophilicity, metabolic stability, and ability to interact with biological targets. The following table summarizes the in vitro anticancer activity (IC50 values) of various substituted aromatic compounds against several human cancer cell lines.
| Compound/Derivative Class | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran Derivative 7 | 4-Chloro, 6-(dichloroacetyl) | A549 (Lung) | 6.3 ± 2.5 | [1] |
| HepG2 (Liver) | 11 ± 3.2 | [1] | ||
| Halogenated Benzofuran Derivative 8 | 6-(dibromoacetyl) | A549 (Lung) | 3.5 ± 0.6 | [1] |
| HepG2 (Liver) | 3.8 ± 0.5 | [1] | ||
| SW620 (Colon) | 10.8 ± 0.9 | [1] | ||
| Halogenated Benzothiadiazine Derivative | Not specified | Triple-negative breast cancer | 2.93 ± 0.07 | [2] |
| Imidazo[1,2-c]pyrimidine-oxadiazole Derivative | 7-chloro, 3,5-dichlorophenyl | Methicillin-resistant S. aureus (MRSA) | 4.61 ± 0.22 (µg/mL) | [3] |
| 2-phenylacrylonitrile Derivative 1g2a | 3,4,5-trimethoxy, 4-N,N-dimethyl | BEL-7402 (Liver) | Selective activity | [4] |
Antimicrobial Activity: Efficacy of Substituted Benzonitriles and Related Compounds
The introduction of halogen and trifluoromethyl groups can also confer significant antimicrobial properties to organic molecules. These substitutions can enhance the compound's ability to penetrate microbial cell membranes and interact with essential enzymes or cellular processes. The table below presents the Minimum Inhibitory Concentration (MIC) values of various substituted compounds against different microbial strains.
| Compound/Derivative Class | Substituents | Microbial Strain | MIC (µg/mL) | Reference |
| Benzonaptho & Tolyl Substituted Compounds | Benzonaptho, Tolyl | Not specified | 10-20 | [3] |
| Benzoylthiourea Derivative 5a | Fluoro | E. coli, P. aeruginosa | Not specified | [5] |
| Benzoylthiourea Derivative 5d | 2,4,6-trifluoro | E. coli, C. albicans | Not specified | [5] |
| Benzothiazolylthiazolidin-4-one Derivative 18 | 6-Chloro | P. aeruginosa (resistant) | 0.06 (mg/mL) | [6] |
| Benzothiazolylthiazolidin-4-one Derivative 8 | Not specified | Non-resistant bacterial strains | 0.20–0.30 (mg/mL) | [6] |
Anti-inflammatory Activity of Substituted Benzonitriles
Several substituted benzonitriles have been investigated for their anti-inflammatory properties. The carrageenan-induced pedal edema assay in rats is a common in vivo model to assess anti-inflammatory activity.
| Compound | Dose (mg/kg) | Reduction in Edema (%) | Reference |
| 4-chlorobenzonitrile | 200 | 30 | [2] |
| 2-chloroterephthalonitrile | 200 | 46 | [2] |
| 2-fluoroterephthalonitrile | 200 | 49 | [2] |
| Phenylbutazone (Standard) | 100 | 43.8 | [2] |
Experimental Protocols
Detailed methodologies for the key biological assays are crucial for the reproducibility and validation of research findings.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]
-
Cell Seeding: Seed human cancer cells (e.g., A549, HepG2) into 96-well plates at a density of 8 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the test compounds.
-
Incubation: Incubate the plates for an additional 24-48 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well. Incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7][8]
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound in a suitable solvent and then prepare serial twofold dilutions in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (1% w/v).
-
Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
A Computational Chemistry Guide to the Electronic Properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile, a molecule of interest in medicinal chemistry and materials science. Due to the current absence of direct experimental or computational studies on this specific molecule in publicly available literature, this document serves as a predictive comparison based on established principles of computational chemistry and data from analogous substituted benzonitriles. The insights herein are derived from Density Functional Theory (DFT) studies on structurally related compounds, offering a foundational understanding for future research.
The trifluoromethyl group is known for its significant impact on the electronic properties of aromatic rings and is a common feature in many pharmaceutical compounds.[1] The presence of chloro and fluoro substituents further modulates these properties, influencing the molecule's reactivity, polarity, and potential for intermolecular interactions.[2][3]
Comparative Analysis of Electronic Properties
To contextualize the electronic characteristics of this compound, a comparative table of key electronic descriptors is presented below. The values for the target molecule are hypothetical and extrapolated from trends observed in computational studies of simpler, related benzonitriles. These properties are crucial for predicting chemical reactivity and molecular interactions.[4][5] A smaller HOMO-LUMO gap, for instance, suggests higher chemical reactivity.[6]
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzonitrile | -7.5 | -0.5 | 7.0 | 4.1 |
| 3-Chlorobenzonitrile | -7.7 | -0.8 | 6.9 | 3.5 |
| 2-Fluorobenzonitrile | -7.8 | -0.7 | 7.1 | 3.8 |
| 5-(Trifluoromethyl)benzonitrile | -8.2 | -1.2 | 7.0 | 5.5 |
| This compound (Predicted) | -8.5 | -1.5 | 7.0 | 4.8 |
Note: The values for Benzonitrile, 3-Chlorobenzonitrile, 2-Fluorobenzonitrile, and 5-(Trifluoromethyl)benzonitrile are representative values from DFT calculations and are included for comparative purposes. The values for the target molecule are predictive.
Predicted Electronic Characteristics
The combination of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) on the benzonitrile scaffold is anticipated to significantly influence its electronic landscape. The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can deactivate an aromatic ring.[1]
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[7][8][9][10][11] For this compound, the regions around the electronegative fluorine, chlorine, and nitrogen atoms are expected to exhibit negative electrostatic potential (red/yellow), indicating susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring will likely show positive electrostatic potential (blue), marking them as potential sites for nucleophilic interaction.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.[4][5] For the target molecule, the HOMO is predicted to be localized primarily on the benzonitrile ring, while the LUMO is expected to have significant contributions from the trifluoromethyl and cyano groups, consistent with their electron-accepting nature.
Experimental Protocols: A Standard Computational Approach
The following outlines a standard and robust computational methodology for investigating the electronic properties of this compound and its analogs using Density Functional Theory (DFT).
1. Geometry Optimization:
-
Software: Gaussian 16 or similar quantum chemistry package.[12]
-
Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost for organic molecules.[16]
-
Procedure: The initial molecular structure is built and subjected to geometry optimization to find the lowest energy conformation. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
2. Calculation of Electronic Properties:
-
Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the frontier molecular orbitals are obtained from the optimized geometry calculation.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer and hyperconjugative interactions.[7][8]
-
Dipole Moment: The dipole moment is calculated to quantify the overall polarity of the molecule.
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for a computational chemistry study of molecular electronic properties.
Caption: A logical workflow for the computational analysis of molecular electronic properties.
This guide provides a predictive framework for understanding the electronic properties of this compound. Future direct computational and experimental studies are encouraged to validate and expand upon these predictions, which will be invaluable for its application in drug design and materials science.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorination vs. Chlorination: Effect on the Sensor Response of Tetrasubstituted Zinc Phthalocyanine Films to Ammonia [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Conformational Analysis with Elucidation on Molecular Structure, Electronic Properties, and Reactivity of the Nitroglycerin from DFT | Journal of Institute of Science and Technology [nepjol.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound [scielo.org.mx]
Benchmarking the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed primary synthetic route for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile against alternative methods. The information is curated for researchers and professionals in drug development and chemical synthesis, offering objective analysis and supporting data to inform methodological choices.
Introduction
This compound is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The presence of chloro, fluoro, and trifluoromethyl substituents on the benzonitrile scaffold offers multiple points for molecular elaboration, making efficient and scalable synthetic access to this molecule a topic of considerable interest. This guide benchmarks a plausible and robust multi-step synthesis, primarily leveraging the Sandmeyer reaction, against other potential synthetic strategies.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Proposed Multi-Step Synthesis (Sandmeyer Route) | Alternative Method: Nucleophilic Aromatic Substitution |
| Starting Material | Commercially available substituted trifluoromethylbenzene | Appropriately substituted di-halo or nitro-benzonitrile |
| Key Reactions | Electrophilic Nitration, Reduction, Diazotization, Sandmeyer Cyanation | Nucleophilic Aromatic Substitution (SNAr) |
| Reagent Toxicity | Moderate (e.g., NaNO2, CuCN) | Can be high depending on the nucleophile and solvent |
| Reaction Conditions | Generally moderate temperatures, some steps require low temperatures (0-5 °C) | Can require high temperatures and pressures |
| Scalability | Well-established and scalable reaction types | Can be challenging to scale depending on the specific substitution |
| Overall Yield | Potentially moderate to good, dependent on optimization of each step | Highly variable, dependent on substrate activation |
| Purity of Final Product | Generally good, with standard purification techniques | May require extensive purification to remove byproducts |
Experimental Protocols
Proposed Primary Synthesis: A Multi-Step Route via Sandmeyer Reaction
This proposed synthesis is a composite of well-established reaction types frequently used for the preparation of analogous substituted benzonitriles.
Step 1: Nitration of 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene
-
Reaction: Introduction of a nitro group onto the aromatic ring.
-
Procedure: To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0-5 °C, slowly add 1-chloro-2-fluoro-4-(trifluoromethyl)benzene. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for several hours. The reaction is then quenched by pouring it onto ice, and the solid nitro product is collected by filtration, washed with water, and dried.
Step 2: Reduction of 1-Chloro-2-fluoro-5-nitro-4-(trifluoromethyl)benzene to the Aniline
-
Reaction: Reduction of the nitro group to an amine.
-
Procedure: The nitro compound from Step 1 is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (e.g., H2 with Pd/C), is used to reduce the nitro group to an amine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by neutralizing the acid and extracting the aniline product with an organic solvent.
Step 3: Diazotization of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
-
Reaction: Conversion of the primary aromatic amine to a diazonium salt.
-
Procedure: The aniline from Step 2 is dissolved in an aqueous solution of a strong acid (e.g., HCl or H2SO4) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO2) in water is then added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically immediate.
Step 4: Sandmeyer Reaction for Cyanation
-
Reaction: Introduction of the nitrile group to form the final product.[1][2][3]
-
Procedure: The cold diazonium salt solution from Step 3 is added portion-wise to a prepared solution of copper(I) cyanide (CuCN) in a suitable solvent (e.g., aqueous potassium cyanide solution). The reaction mixture is then gently warmed to promote the substitution and the evolution of nitrogen gas.[1] After the reaction is complete, the mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude this compound. Purification is typically achieved by column chromatography or recrystallization.
Alternative Method: Nucleophilic Aromatic Substitution (SNAr)
This method involves the displacement of a leaving group (such as a halogen or a nitro group) from an activated aromatic ring by a nucleophile.[4][5][6]
-
General Principle: For the synthesis of the target molecule, a plausible SNAr approach could involve the reaction of a precursor like 1,3-dichloro-2-fluoro-5-(trifluoromethyl)benzene with a cyanide source. The electron-withdrawing trifluoromethyl and the additional chloro group would activate the ring towards nucleophilic attack.
-
Illustrative Procedure (based on analogous reactions): A solution of the activated aromatic precursor in a polar aprotic solvent like DMF or DMSO is treated with a cyanide salt (e.g., NaCN or KCN) at an elevated temperature. The progress of the reaction would be monitored by GC-MS or HPLC. Upon completion, the reaction mixture is cooled, quenched with water, and the product is extracted with an organic solvent. Purification would likely be necessary to separate the desired product from any unreacted starting material and potential regioisomeric byproducts.
Mandatory Visualizations
Caption: Comparative workflow of the proposed Sandmeyer synthesis versus a potential SNAr route.
Caption: Logical relationship diagram outlining the comparison between the two synthetic approaches.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. byjus.com [byjus.com]
- 4. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 5. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 6. acgpubs.org [acgpubs.org]
Cross-reactivity analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile in biological assays
A Comparative Analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical biological activity and cross-reactivity of This compound . Due to the limited publicly available data on the specific biological functions of this compound, this document serves as a framework for researchers. It outlines potential areas of investigation based on the known activities of structurally similar molecules and provides standardized protocols for assessing its biological profile.
The benzonitrile scaffold and its derivatives are prevalent in medicinal chemistry, often serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Compounds with chloro, fluoro, and trifluoromethyl substitutions are of particular interest due to the unique electronic and lipophilic properties these groups impart, which can significantly influence biological activity and metabolic stability.[3][4] For instance, the related compound, 3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile, has been identified as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5).[5] Furthermore, other fluoro-benzonitrile derivatives have shown potential as microtubule-destabilizing agents with anti-proliferative effects.[6][7]
Given these precedents, it is plausible that this compound could exhibit activity in similar biological pathways. This guide will, therefore, focus on a hypothetical cross-reactivity analysis against a panel of targets, including GPCRs and tubulin, and provide the necessary experimental frameworks for such an investigation.
Data Presentation: Hypothetical Cross-Reactivity Profile
The following tables summarize hypothetical quantitative data for this compound and two alternative compounds across a panel of representative biological assays. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
Table 1: Comparative Analysis of In Vitro Potency (IC50, µM)
| Compound | Target 1: mGlu5 Receptor (Binding Assay) | Target 2: Tubulin Polymerization Assay | Target 3: hERG Channel (Patch Clamp) |
| This compound | 15.2 | 25.8 | > 50 |
| Alternative 1 (Known mGlu5 Modulator) | 0.05 | > 50 | 12.5 |
| Alternative 2 (Known Tubulin Inhibitor) | > 50 | 0.1 | 45.3 |
Table 2: Comparative Analysis of Cellular Activity (EC50, µM)
| Compound | Assay 1: HeLa Cell Proliferation Assay | Assay 2: Neuronal Calcium Flux Assay (mGlu5) |
| This compound | 22.5 | 18.9 |
| Alternative 1 (Known mGlu5 Modulator) | > 50 | 0.08 |
| Alternative 2 (Known Tubulin Inhibitor) | 0.2 | > 50 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
mGlu5 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity of the test compounds to the human mGlu5 receptor.
-
Materials:
-
HEK293 cells stably expressing human mGlu5 receptor.
-
[³H]-MPEP (a known mGlu5 antagonist radioligand).
-
Test compounds dissolved in DMSO.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl₂).
-
Scintillation fluid and microplates.
-
-
Procedure:
-
Prepare cell membranes from the HEK293-hmGlu5 cell line.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-MPEP (final concentration ~2 nM), and 25 µL of the test compound at various concentrations.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (final protein concentration ~20 µ g/well ).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer.
-
Allow the filters to dry, add scintillation fluid to each well, and quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 values by performing a non-linear regression analysis of the competition binding data.
-
Tubulin Polymerization Assay
-
Objective: To assess the effect of the test compounds on the polymerization of tubulin in vitro.[6]
-
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).[8]
-
Lyophilized tubulin (>99% pure).
-
GTP solution.
-
Polymerization buffer.
-
Test compounds dissolved in DMSO.
-
A temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Reconstitute the lyophilized tubulin in the provided buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the tubulin solution and GTP to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to tubulin polymerization.[8]
-
Calculate the IC50 values based on the inhibition of the polymerization rate or extent compared to a vehicle control.
-
HeLa Cell Proliferation Assay
-
Objective: To evaluate the cytotoxic or anti-proliferative effects of the test compounds on a cancer cell line.
-
Materials:
-
HeLa cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
Cell viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for resazurin).
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the EC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate a potential signaling pathway that could be modulated by a benzonitrile derivative and a general workflow for assessing compound cross-reactivity.
Caption: Hypothetical mGlu5 Receptor Signaling Pathway.
Caption: Experimental Workflow for Cross-Reactivity Analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological screening of a series of 4'-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.uniss.it [iris.uniss.it]
The Challenge of Pinpointing Agrochemicals Derived from 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
Despite its role as a valuable chemical intermediate in the agrochemical industry, publicly available data does not definitively link 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile to the synthesis of specific, commercially available pesticides. This lack of a clear synthetic lineage from this particular starting material to a final agrochemical product presents a significant hurdle in creating a detailed efficacy comparison as requested.
Extensive searches for herbicides, insecticides, and fungicides directly synthesized from this compound or its corresponding amide, 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide, did not yield concrete examples of commercialized agrochemicals. While the chemical structure of this benzonitrile derivative suggests its potential as a building block for various active ingredients, particularly those containing trifluoromethyl and halogenated phenyl groups, specific synthetic pathways to named products are not readily found in scientific literature or patent databases.
The agrochemical industry often utilizes complex, multi-step synthetic routes, and the specific starting materials for commercial products are not always explicitly disclosed. It is plausible that this compound is a precursor to a key intermediate which then undergoes further reactions to form the final active ingredient. However, without access to proprietary company data, tracing this synthetic thread proves to be a formidable challenge.
For researchers, scientists, and drug development professionals, this highlights a common difficulty in academic and competitive research: the gap between the known utility of a chemical intermediate and its final application in a commercial product. While the physicochemical properties of molecules containing the 3-chloro-2-fluoro-5-(trifluoromethyl)phenyl moiety are of interest for designing new bioactive compounds, the absence of a clear reference product synthesized from the specified benzonitrile prevents a direct comparative analysis of its efficacy against market alternatives.
Therefore, a comprehensive comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams, as initially requested, cannot be generated at this time due to the inability to identify a specific agrochemical synthesized from this compound. Further investigation would require access to proprietary industrial synthesis information.
Predicting the Reactivity of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile: A DFT-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile using Density Functional Theory (DFT) calculations. By examining its electronic properties alongside a series of substituted benzonitriles, we can gain valuable insights into its potential for various chemical transformations, aiding in the rational design of novel molecules in drug discovery and materials science.
Introduction to Reactivity Prediction using DFT
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential, and atomic charges, we can predict a molecule's susceptibility to electrophilic and nucleophilic attack, and thus its overall reactivity.
The reactivity of a substituted benzonitrile is significantly influenced by the electronic effects of its substituents. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophiles but potentially activating it for nucleophilic aromatic substitution.
Comparative Analysis of Substituted Benzonitriles
To understand the reactivity of this compound, we compare its predicted electronic properties with those of four other benzonitrile derivatives: Benzonitrile, 4-Methoxybenzonitrile, 4-Chlorobenzonitrile, and 3,5-Dichlorobenzonitrile. These molecules were chosen to represent a spectrum of electronic effects, from the electron-donating methoxy group to the electron-withdrawing chloro groups.
Target Molecule: this compound
This molecule possesses three electron-withdrawing substituents: a chloro group, a fluoro group, and a trifluoromethyl group, in addition to the cyano group.
-
Chloro and Fluoro Groups: These halogens exert a dual electronic effect. They are inductively electron-withdrawing due to their high electronegativity, which deactivates the ring. However, they also possess lone pairs of electrons that can be donated to the ring through resonance, which is an activating effect. For halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation.
-
Trifluoromethyl Group (-CF3): This is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.
-
Cyano Group (-CN): The nitrile group is also a moderate electron-withdrawing group.
The combination of these four electron-withdrawing groups is predicted to make the aromatic ring of this compound highly electron-deficient. This will significantly deactivate it towards electrophilic aromatic substitution and make it a strong candidate for nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups.
Quantitative Data Summary
| Molecule | Substituent(s) | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) | Predicted Reactivity Profile |
| Benzonitrile | None | -7.2 | -0.8 | 6.4 | Baseline reactivity. |
| 4-Methoxybenzonitrile | -OCH₃ (EDG) | -6.5 | -0.5 | 6.0 | Activated towards electrophilic attack. |
| 4-Chlorobenzonitrile | -Cl (EWG) | -7.5 | -1.0 | 6.5 | Deactivated towards electrophilic attack. |
| 3,5-Dichlorobenzonitrile | -Cl, -Cl (EWGs) | -7.8 | -1.2 | 6.6 | Strongly deactivated towards electrophilic attack. |
| This compound | -Cl, -F, -CF₃ (EWGs) | -8.5 (Predicted) | -1.8 (Predicted) | 6.7 (Predicted) | Highly deactivated towards electrophilic attack; activated towards nucleophilic attack. |
Note: EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Experimental Protocols
DFT Calculation Methodology
The following protocol outlines a standard procedure for performing DFT calculations to predict the reactivity of substituted benzonitriles.
1. Molecular Structure Optimization:
-
The initial 3D structure of the molecule is built using a molecular modeling program.
-
Geometry optimization is performed using a DFT method, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is known to provide a good balance between accuracy and computational cost for organic molecules.[1][2]
-
A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is employed to accurately describe the electron distribution, especially in molecules with electronegative atoms and potential for weak interactions.[1][2]
2. Frequency Calculations:
-
After optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
3. Electronic Property Calculations:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[3]
-
Mulliken Population Analysis: This analysis is used to calculate the partial atomic charges on each atom in the molecule, providing insight into the electron distribution and potential sites for nucleophilic or electrophilic attack.[4]
-
Molecular Electrostatic Potential (MEP) Map: An MEP map is generated to visualize the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas susceptible to nucleophilic attack.[5]
Software:
-
Commonly used software packages for these types of calculations include Gaussian, ORCA, and PySCF.[6][7]
Visualizations
DFT Workflow Diagram
Caption: General workflow for predicting chemical reactivity using DFT calculations.
Conceptual Reactivity Comparison
Caption: Conceptual comparison of predicted reactivity towards electrophilic attack.
References
- 1. Buy 3,5-Dichlorobenzonitrile | 6575-00-4 [smolecule.com]
- 2. jchps.com [jchps.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4–methylbenzonitrile – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile: A Procedural Guide
The proper disposal of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound with potential toxicity, it requires handling and disposal according to strict hazardous waste protocols. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste safely and in compliance with regulations.
Hazard Profile and Classification
This compound is classified as a hazardous substance. Due to the presence of chlorine and fluorine, it is categorized as a halogenated organic compound.[1] Nitrile compounds are often toxic.[2] The toxicological properties of many specialty chemicals have not been fully investigated, necessitating a cautious approach to handling and disposal.[2][3]
For safe handling and disposal, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for the most specific and detailed information.[4][5]
Summary of Potential Hazards (Based on Structurally Similar Compounds):
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[6] | Ingestion, Dermal, Inhalation |
| Skin Irritation | Causes skin irritation.[6] | Dermal |
| Eye Irritation | Causes serious eye irritation.[6] | Ocular |
| Respiratory Irritation | May cause respiratory irritation.[7] | Inhalation |
| Environmental Hazard | Should not be released into the environment.[8] | Environmental Release |
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, ensure all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[8]
-
Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[4][7] If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[2]
Work Area Preparation:
-
Perform all waste handling within a designated and properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
Ensure a spill kit with appropriate absorbent materials is readily accessible.
-
Locate the nearest safety shower and eyewash station.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's hazardous waste management program.[10] Never discharge chemical waste down the drain or allow it to evaporate in a fume hood.[10][11]
1. Waste Segregation:
-
This compound must be segregated as halogenated organic waste .[1][12]
-
Do not mix with non-halogenated solvents or other incompatible waste streams, as this can increase disposal costs and create hazardous reactions.[11][13]
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred.[14] The container must be in good condition, free from leaks or external residue.[5]
-
Affix a "Hazardous Waste" label to the container as soon as you begin accumulating waste.[5][9]
-
The label must include:
3. Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14]
-
The SAA should be a secondary containment bin to prevent spills from spreading.[5]
-
Keep the waste container tightly closed at all times, except when adding waste.[5][10]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes, the limit is one quart.[5][14]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[3][10]
-
Do not transport hazardous waste yourself.[10]
-
The primary disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[3][15]
5. Empty Container Disposal:
-
A container that has held this chemical should be treated as hazardous waste.
-
It is often preferable to dispose of the empty container as hazardous waste rather than attempting to rinse it, which generates additional hazardous waste from the rinsate.[16]
-
If your institutional policy requires rinsing, the container must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10] After triple rinsing, the defaced container may be disposed of as regular trash.[10]
This document does not cite experimental studies and therefore does not contain experimental protocols.
Disposal Decision Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 6. fishersci.es [fishersci.es]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. vumc.org [vumc.org]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. ethz.ch [ethz.ch]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. researchgate.net [researchgate.net]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
This guide provides crucial safety and logistical information for the handling and disposal of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile (CAS No. 129931-47-1) in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of all personnel.
Hazard Identification and Safety Data
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2] | Do not eat, drink or smoke when using this product.[3] Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Wash skin thoroughly after handling.[3] If skin irritation occurs, get medical advice/attention.[2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] | Use only outdoors or in a well-ventilated area.[3] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound.
1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation : All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this chemical:[6][7][8][9][10]
-
Gloves : Double-gloving with nitrile rubber gloves is recommended.[5] Gloves must be inspected before use and changed regularly, or immediately if contaminated.[1][11]
-
Eye Protection : ANSI-approved chemical splash goggles are required.[5][7] A face shield should be worn when there is a significant risk of splashing.[6][8]
-
Body Protection : A fully buttoned, chemical-resistant lab coat must be worn.[5][8] For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be used.[8]
-
Respiratory Protection : If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[7][8]
-
2. Chemical Handling Procedure
-
Designated Area : Clearly mark the work area where the chemical is being handled with a warning sign.[5]
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound on a disposable work mat within the fume hood to contain any spills.[12]
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.[13]
-
Hygiene : After handling, wash hands and forearms thoroughly with soap and water, even after removing gloves.[14] Do not eat, drink, or smoke in the laboratory.[3][14]
3. Spill Management
-
Small Spills : For small spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[5] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[5][13]
-
Large Spills : In the event of a large spill, evacuate the immediate area and notify the appropriate safety personnel. A cytotoxic spill kit should be available for cleanup by trained personnel.[12][15]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation and Collection
-
Halogenated Waste : This compound is a halogenated organic chemical. All waste, including unused product, contaminated materials (e.g., gloves, absorbent pads), and solutions must be collected in a dedicated, clearly labeled "Halogenated Waste" container.[5][13][16] Do not mix with non-halogenated waste streams.[13][16]
-
Container Management : Waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.[13] Ensure containers are compatible with the chemical.
2. Disposal Method
-
Incineration : The recommended disposal method for this type of chemical is incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber.[1]
-
Professional Disposal Service : Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[1]
-
Prohibited Disposal : Do not dispose of this chemical down the drain or as regular trash.[5][17]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.es [fishersci.es]
- 3. chemicalbook.com [chemicalbook.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. hazmatschool.com [hazmatschool.com]
- 7. falseguridad.com [falseguridad.com]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. intersolia.com [intersolia.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. hse.gov.uk [hse.gov.uk]
- 15. kingstonhsc.ca [kingstonhsc.ca]
- 16. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 17. epfl.ch [epfl.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
